Ido1-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14BrFN6O3 |
|---|---|
Molecular Weight |
401.19 g/mol |
IUPAC Name |
1-[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]-3-propylurea |
InChI |
InChI=1S/C13H14BrFN6O3/c1-2-5-16-13(22)18-12-10(20-24-21-12)11(19-23)17-7-3-4-9(15)8(14)6-7/h3-4,6,23H,2,5H2,1H3,(H,17,19)(H2,16,18,21,22) |
InChI Key |
WWLPKBBAWLOBCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Ido1-IN-15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of Ido1-IN-15, a novel inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document outlines the core mechanism of IDO1 in immune evasion, the specific inhibitory action of this compound, quantitative data on its potency, and the experimental protocols used for its characterization.
Introduction: The Role of IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that plays a critical role in immune regulation. It catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting the essential amino acid L-tryptophan into N-formylkynurenine.[1][2][3] In the context of cancer, tumor cells and other cells within the tumor microenvironment often overexpress IDO1.[4] This heightened enzymatic activity leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan creates a "starvation" environment for immune cells, particularly T-cells, which are highly sensitive to tryptophan levels. This induces a stress-response pathway that impairs T-cell proliferation and function.[5][6]
-
Accumulation of Kynurenine Metabolites: The buildup of kynurenine and its downstream metabolites acts as signaling molecules that suppress effector T-cells and natural killer (NK) cells, while promoting the generation and activation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][6][7]
Collectively, these effects create a highly immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance and destruction.[2][3] Consequently, inhibiting the IDO1 enzyme has emerged as a promising therapeutic strategy in cancer immunotherapy.[3]
This compound: A Novel IDO1 Inhibitor
This compound is a novel and potent small-molecule inhibitor of the IDO1 enzyme. While there is some discrepancy in the reported potency of this compound across different suppliers, with IC50 values ranging from less than 0.51 nM to 127 nM, the primary scientific literature points towards a compound with significant inhibitory activity.[1] It is important to note that "this compound" may be a catalog number, and the primary literature describes a series of related compounds. The compound with an IC50 of 127 nM is referred to as compound I-1 in the key reference publication, "Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo-IDO1 inhibitor" by Wu et al. in Bioorganic & Medicinal Chemistry Letters (2021).[1]
Mechanism of Action
Unlike many first-generation IDO1 inhibitors that target the heme-containing active form of the enzyme (holo-IDO1), this compound (compound I-1) is believed to act on the apo-form of the enzyme (apo-IDO1). The research suggests that this novel class of inhibitor displaces the essential heme cofactor and then binds to the apo-protein. This represents a distinct mechanism of action that can be advantageous in the development of new cancer immunotherapies.
The proposed mechanism involves a pre-incubation step where the inhibitor interacts with the recombinant IDO1 enzyme, leading to the displacement of the heme group. This interaction then allows the inhibitor to bind to the now accessible apo-form of IDO1, preventing its catalytic function.
Quantitative Data
The inhibitory potency of this compound and related compounds has been characterized through various assays. The following tables summarize the available quantitative data from the primary literature and supplier information.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound (Compound I-1) | Enzymatic Assay | holo-IDO1 | 127 nM | [1] |
| This compound | Enzymatic Assay | IDO1 | < 0.51 nM | |
| Compound I-1 | Cell-based Assay (HeLa) | IDO1 | 2.61 µM | |
| Compound I-4 | Cell-based Assay | IDO1 | 0.44 µM |
Note: The significant discrepancy in reported IC50 values for this compound may be due to different assay conditions, the specific form of the enzyme used (holo vs. apo), or variations in compound nomenclature between suppliers and primary literature.
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of the IDO1 enzyme in the kynurenine pathway and the subsequent immunosuppressive effects. It also depicts the point of intervention for an IDO1 inhibitor like this compound.
Caption: The IDO1 enzyme metabolizes tryptophan to kynurenine, leading to immune suppression. This compound inhibits IDO1, blocking this pathway.
Experimental Workflow for IDO1 Inhibitor Characterization
The characterization of a novel IDO1 inhibitor typically follows a multi-step process, from initial enzymatic assays to cell-based and in vivo models. The diagram below outlines a representative workflow.
Caption: A typical workflow for evaluating a novel IDO1 inhibitor, from initial enzyme assays to in vivo efficacy studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and related compounds, based on the procedures described by Wu et al. (2021).
Recombinant Human IDO1 (hIDO1) Enzymatic Assay
-
Objective: To determine the in vitro inhibitory activity of the compound on the catalytic activity of recombinant hIDO1.
-
Materials: Recombinant hIDO1 enzyme, L-Tryptophan, Methylene Blue, Ascorbic Acid, Catalase, Potassium Phosphate buffer, test compound.
-
Procedure:
-
The reaction is performed in a 96-well plate in a final volume of 200 µL.
-
The reaction mixture contains 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µg/mL catalase, 10 µM methylene blue, and 200 µM L-Tryptophan.
-
The test compound (e.g., this compound) is dissolved in DMSO and added to the wells at various concentrations.
-
The reaction is initiated by the addition of recombinant hIDO1 enzyme (final concentration typically in the nM range).
-
For apo-IDO1 inhibitors, a pre-incubation step of the enzyme with the inhibitor at 37°C is included before the addition of other reaction components.
-
The plate is incubated at room temperature (or 37°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of 3% perchloric acid.
-
The plate is then incubated at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
After centrifugation to pellet precipitated protein, the supernatant is transferred to a new plate.
-
The absorbance of the kynurenine product is measured at 321 nm.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based IDO1 Activity Assay (HeLa Cells)
-
Objective: To evaluate the inhibitory activity of the compound on IDO1 in a cellular context.
-
Materials: HeLa cells, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Human Interferon-gamma (IFN-γ), test compound.
-
Procedure:
-
HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with the test compound at various concentrations for 1 hour.
-
IDO1 expression is induced by adding human IFN-γ (e.g., 100 ng/mL) to the cell culture medium.
-
The cells are incubated for a further 48-72 hours.
-
After incubation, 100 µL of the cell culture supernatant is collected.
-
Trichloroacetic acid (30%) is added to the supernatant to precipitate proteins.
-
The mixture is incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
The sample is centrifuged, and the supernatant is transferred to a new plate.
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) is added to the supernatant, and the color is allowed to develop for 10 minutes.
-
The absorbance of the resulting colored product is measured at 480 nm.
-
The concentration of kynurenine is determined from a standard curve, and the cellular IC50 value is calculated.
-
Conclusion
This compound is a potent inhibitor of the IDO1 enzyme, a key target in cancer immunotherapy. Its proposed mechanism of action, involving the targeting of the apo-form of the enzyme, represents a novel approach to inhibiting the tryptophan catabolism pathway. By blocking the production of immunosuppressive kynurenine metabolites and restoring local tryptophan levels, this compound has the potential to reverse tumor-induced immune tolerance and enhance anti-tumor immune responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working in this field. Further investigation into its in vivo efficacy and safety profile is warranted to fully establish its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Substituted Tetrahydroquinoline Compounds as Indoleamine-2,3-dioxygenase (IDO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo-IDO1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound I CAS#: 2126853-17-4 I IDO1 inhibitor I InvivoChem [invivochem.com]
An In-Depth Technical Guide to Ido1-IN-15 (CAS: 2126853-17-4): A Novel IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ido1-IN-15 is a potent, novel inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. With a reported IC50 of 127 nM, this compound presents a promising scaffold for the development of therapeutics targeting cancer and other diseases characterized by pathological immune suppression. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and the broader context of IDO1 signaling.
Introduction to IDO1 and its Role in Immuno-oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[1] This process is a central component of the kynurenine pathway, which plays a critical role in immune homeostasis.[2] In the context of cancer, tumor cells can upregulate IDO1 to create an immunosuppressive microenvironment.[3] This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which have direct immunosuppressive effects, including the induction of regulatory T-cells (Tregs).[3][4] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy to reverse this immune tolerance and enhance anti-tumor immune responses.[3]
This compound: Chemical and Physical Properties
This compound is a small molecule inhibitor of IDO1. Its key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 2126853-17-4 |
| Chemical Name | 1-[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]-3-propylurea |
| Molecular Formula | C₁₃H₁₄BrFN₆O₃ |
| Molecular Weight | 401.19 g/mol |
| Appearance | Solid |
| InChI Key | WWLPKBBAWLOBCT-UHFFFAOYSA-N |
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of the IDO1 enzyme.[5] A key publication associated with this class of compounds suggests a novel mechanism of action that involves targeting the apo-form of the IDO1 protein (the form lacking the heme cofactor) and displacing the heme group, which is a departure from many holo-enzyme targeting inhibitors.[6][7]
Quantitative Data
| Parameter | Value | Assay Type |
| IC₅₀ | 127 nM | Enzymatic Assay |
Note: The specific experimental conditions for this IC50 determination are not publicly available. A general protocol is provided in Section 4.
Experimental Protocols
While the exact protocols used for the characterization of this compound are not detailed in the public domain, the following are representative and widely accepted methods for evaluating IDO1 inhibitors.
In Vitro IDO1 Enzymatic Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the activity of recombinant IDO1 enzyme.
Principle: Recombinant human IDO1 is incubated with the substrate L-tryptophan in the presence of necessary co-factors. The enzymatic reaction produces N-formylkynurenine, which is then hydrolyzed to kynurenine. The concentration of kynurenine is quantified, typically by spectrophotometry or HPLC, to determine the rate of the reaction. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA) (to stop the reaction)
-
p-dimethylaminobenzaldehyde (DMAB) in acetic acid (for colorimetric detection) or HPLC system.
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding recombinant IDO1 enzyme and L-tryptophan.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet precipitated protein.
-
Quantify kynurenine in the supernatant. For colorimetric detection, add DMAB reagent and measure absorbance at 480 nm. Alternatively, use a validated HPLC method for more precise quantification.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using a suitable software.
In Vitro IDO1 Enzymatic Assay Workflow.
HeLa Cell-Based IDO1 Activity Assay (General Protocol)
This assay evaluates the ability of a compound to inhibit IDO1 activity within a cellular context. HeLa cells are a common model as they can be induced to express high levels of IDO1.
Principle: HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The cells are then treated with the test compound and incubated with L-tryptophan. The amount of kynurenine produced and secreted into the cell culture medium is measured as an indicator of cellular IDO1 activity.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IFN-γ
-
L-tryptophan
-
Test compound (this compound)
-
Reagents for kynurenine detection (as in the enzymatic assay).
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Add the test compound (this compound) at various concentrations to the cells.
-
Add L-tryptophan to the culture medium.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using the same methods described for the enzymatic assay.
-
Calculate the percentage of inhibition and determine the EC50 value.
HeLa Cell-Based IDO1 Assay Workflow.
IDO1 Signaling Pathways
Inhibition of IDO1 by compounds like this compound is expected to modulate key downstream signaling pathways involved in immune suppression.
Kynurenine Pathway and T-Cell Suppression
The primary mechanism of IDO1-mediated immunosuppression is through the catabolism of tryptophan.
IDO1-Mediated T-Cell Suppression Pathway.
Non-Enzymatic Signaling of IDO1
Recent research has uncovered a non-enzymatic signaling role for IDO1. In its apo-form, IDO1 can act as a signaling scaffold, interacting with proteins such as the p85 regulatory subunit of PI3K and the tyrosine phosphatases SHP-1 and SHP-2. This signaling function can contribute to a sustained immunosuppressive phenotype.[8] As this compound is suggested to target the apo-form of IDO1, it may also interfere with this non-enzymatic signaling.
Non-Enzymatic Signaling of Apo-IDO1.
Synthesis
The precise, step-by-step synthesis of this compound has not been publicly disclosed. However, based on its chemical structure, a plausible synthetic route would involve the formation of the 1,3,4-oxadiazole core, followed by the construction of the N-hydroxycarbamimidoyl and urea moieties. The synthesis of related 1,3,4-oxadiazole derivatives often involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents.
Selectivity Profile
A critical aspect of IDO1 inhibitor development is selectivity against the other tryptophan-catabolizing enzymes, IDO2 and Tryptophan 2,3-dioxygenase (TDO). While specific selectivity data for this compound is not available, it is an essential parameter to determine for any lead compound to ensure on-target activity and minimize potential off-target effects.
Future Directions
This compound represents a promising starting point for the development of novel cancer immunotherapies. Further research should focus on:
-
A full characterization of its in vitro and in vivo pharmacological properties, including cellular EC50, Ki, and selectivity against IDO2 and TDO.
-
Elucidation of its pharmacokinetic and pharmacodynamic (PK/PD) profile.
-
Investigation of its efficacy in preclinical cancer models, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.
-
Further exploration of its effects on the non-enzymatic signaling functions of IDO1.
Conclusion
This compound is a potent inhibitor of IDO1 with a novel proposed mechanism of action targeting the apo-enzyme. Its chemical structure and inhibitory activity make it a valuable tool for researchers studying the role of the kynurenine pathway in disease and a promising scaffold for the development of next-generation immunomodulatory drugs. This technical guide provides a foundational understanding of this compound based on the currently available information, highlighting the key areas for future investigation.
References
- 1. US20180099939A1 - Compounds and methods for ido and tdo modulation and indications therefor - Google Patents [patents.google.com]
- 2. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound I CAS#: 2126853-17-4 I IDO1 inhibitor I InvivoChem [invivochem.com]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Role of IDO1 Inhibition in Tryptophan Metabolism: A Technical Guide to Ido1-IN-15 and Epacadostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan catabolic process, playing a significant role in immune regulation. By catalyzing the initial and rate-limiting step of tryptophan degradation along the kynurenine pathway, IDO1 is implicated in creating an immunosuppressive microenvironment, a mechanism often exploited by cancer cells to evade immune surveillance.[1][2][3] This has led to the development of IDO1 inhibitors as a promising class of therapeutics in oncology and other inflammatory conditions.[3][4]
This technical guide provides an in-depth overview of the role of IDO1 inhibitors in tryptophan metabolism, with a primary focus on the well-characterized inhibitor Epacadostat (INCB024360) , due to the extensive availability of public data. We will also present the available data for Ido1-IN-15 , a potent but less extensively documented IDO1 inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the quantitative data, experimental methodologies, and signaling pathways associated with IDO1 inhibition.
Quantitative Data on IDO1 Inhibitors
The potency and selectivity of IDO1 inhibitors are critical parameters in their development. The following tables summarize the key quantitative data for this compound and Epacadostat.
| Compound | Parameter | Value | Assay Conditions | Reference |
| This compound | IC50 | 127 nM | In vitro enzyme assay | [5][6] |
| This compound | IC50 | < 0.51 nM | In vitro enzyme assay | [7] |
| VS-15 | IC50 | 0.58 ± 0.04 µM | Cellular assay (human IDO1) | [8] |
| VS-15 | Kd | 24.29 ± 3.76 μM | Microscale thermophoresis (MST) | [8] |
| Epacadostat | IC50 | 71.8 nM | In vitro enzyme assay | [9][10] |
| Epacadostat | IC50 | ~10 nM | Cellular assay (human IDO1) | [2][9][11][12][13] |
| Epacadostat | IC50 | 52.4 nM | Cellular assay (mouse IDO1) | [9][10] |
| Epacadostat | IC50 | 7.4 nM | HeLa cell-based assay | [13] |
| Epacadostat | IC50 | 125 nM | IFN-γ induced whole blood assay | [13] |
| Epacadostat | EC50 | 23.83 ± 13.59 nM | SKOV-3 cells | [14] |
Table 1: In Vitro Potency of this compound and Epacadostat
| Compound | Animal Model | Dose | Effect | Reference |
| Epacadostat | Naive C57BL/6 mice | 50 mg/kg (oral) | >50% suppression of plasma kynurenine through 8 hours | [9] |
| Epacadostat | CT26 tumor-bearing Balb/c mice | 100 mg/kg (oral, twice daily for 12 days) | Equivalent suppression of kynurenine in plasma, tumors, and lymph nodes | [9] |
| Epacadostat | Advanced solid malignancy patients | ≥100 mg (twice daily) | >80% to 90% inhibition of IDO1 activity | [15] |
Table 2: In Vivo Pharmacodynamic Effects of Epacadostat
Signaling Pathways and Mechanism of Action
Tryptophan metabolism via the kynurenine pathway is a central route for tryptophan degradation, accounting for approximately 99% of ingested tryptophan not used for protein synthesis.[11] The enzyme IDO1 is a key regulator of this pathway, and its inhibition has profound effects on the immune system.
The Tryptophan-Kynurenine Pathway
The following diagram illustrates the core tryptophan metabolic pathway and the point of intervention for IDO1 inhibitors.
Caption: Simplified Tryptophan to Kynurenine Pathway.
Mechanism of IDO1 Inhibition and Downstream Effects
IDO1 inhibitors, such as Epacadostat, act as competitive inhibitors of the enzyme.[2] By blocking the active site, they prevent the conversion of tryptophan to N-formylkynurenine. This leads to a decrease in the production of kynurenine and other downstream metabolites. The reduction in kynurenine levels and the restoration of tryptophan levels in the tumor microenvironment have several crucial downstream effects on the immune system. These include the reactivation of effector T cells and natural killer (NK) cells, and a reduction in the population of regulatory T cells (Tregs).[11]
Caption: Mechanism of IDO1 Inhibition and Immune Restoration.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the evaluation of IDO1 inhibitors. Below are methodologies for key experiments cited in the characterization of Epacadostat.
IDO1 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of a compound against purified IDO1 enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant human IDO1 is incubated with its substrate, L-tryptophan.
-
Reaction Conditions: The assay is typically performed at room temperature in a potassium phosphate buffer (pH 6.5) containing ascorbate and methylene blue.
-
Inhibitor Addition: The test compound (e.g., Epacadostat) is added at various concentrations.
-
Detection: The production of N-formylkynurenine is measured spectrophotometrically by monitoring the increase in absorbance at 321 nm.
-
Data Analysis: The initial reaction rates are recorded, and the IC50 value is calculated from the dose-response curve of inhibition.[11][12]
Cell-Based IDO1 Inhibition Assay
Objective: To assess the ability of a compound to inhibit IDO1 activity within a cellular context.
Methodology:
-
Cell Line: A human cell line that can be induced to express IDO1, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa, is commonly used.[13][16]
-
IDO1 Induction: Cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1.[16]
-
Compound Treatment: The cells are then treated with the test compound at a range of concentrations.
-
Kynurenine Measurement: After a suitable incubation period (e.g., 48 hours), the concentration of kynurenine in the cell culture supernatant is measured, typically by liquid chromatography-mass spectrometry (LC-MS).[11]
-
Data Analysis: The IC50 value is determined by plotting the percentage of kynurenine production inhibition against the compound concentration.[16]
T-cell Proliferation Assay in Co-culture
Objective: To evaluate the functional consequence of IDO1 inhibition on T-cell activation and proliferation.
Methodology:
-
Co-culture System: IDO1-expressing cancer cells (e.g., SKOV-3) are co-cultured with a T-cell line (e.g., Jurkat T cells) or primary T cells.[16][17]
-
T-cell Stimulation: T-cells are stimulated to proliferate using mitogens such as phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA).[18]
-
Inhibitor Treatment: The co-culture is treated with the IDO1 inhibitor.
-
Readout: T-cell activation is assessed by measuring the secretion of interleukin-2 (IL-2) into the culture medium using an ELISA. T-cell proliferation can be measured using various methods, such as CFSE staining or incorporation of radiolabeled thymidine.
-
Data Analysis: The ability of the inhibitor to rescue T-cell activation and proliferation from the suppressive effects of IDO1 is quantified.[18]
In Vivo Pharmacodynamic and Efficacy Studies
Objective: To assess the in vivo effects of an IDO1 inhibitor on kynurenine levels and tumor growth in animal models.
Methodology:
-
Animal Model: Syngeneic tumor models in immunocompetent mice are used, where a mouse tumor cell line (e.g., CT26 colon carcinoma) is implanted into a mouse with a compatible genetic background (e.g., Balb/c mice).[9]
-
Drug Administration: The IDO1 inhibitor is administered to the tumor-bearing mice, typically via oral gavage.
-
Pharmacodynamic Assessment: Blood, tumor, and lymph node samples are collected at various time points to measure the concentrations of tryptophan and kynurenine using LC-MS. The kynurenine/tryptophan ratio is a key pharmacodynamic biomarker.[19]
-
Efficacy Assessment: Tumor volume is measured regularly to determine the effect of the inhibitor on tumor growth.[9]
-
Data Analysis: The reduction in kynurenine levels and the inhibition of tumor growth are correlated with the dose and duration of treatment.
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for the evaluation of an IDO1 inhibitor.
Caption: Preclinical to Clinical Workflow for IDO1 Inhibitors.
Conclusion
The inhibition of IDO1 represents a compelling strategy to counteract a key mechanism of tumor immune evasion. This technical guide has provided a detailed overview of the role of IDO1 inhibitors in tryptophan metabolism, with a focus on the extensively studied compound Epacadostat, and has also presented the available data for this compound. The provided quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows offer a valuable resource for researchers and drug developers in the field of immuno-oncology. Further investigation into novel IDO1 inhibitors like this compound will continue to be a crucial area of research in the quest for more effective cancer immunotherapies.
References
- 1. A phase 2 study of epacadostat and pembrolizumab in patients with advanced sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eolas-bio.co.jp [eolas-bio.co.jp]
Investigating the Immunosuppressive Effects of IDO1 with Ido1-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism, playing a pivotal role in immune regulation. By catalyzing the conversion of tryptophan to kynurenine, IDO1 creates an immunosuppressive microenvironment often exploited by cancer cells to evade immune surveillance.[1][2] This technical guide provides an in-depth overview of the immunosuppressive effects of IDO1 and the investigation of these effects using the potent inhibitor, Ido1-IN-15.
This compound is a novel and potent small molecule inhibitor of IDO1.[3] This guide will detail its mechanism of action, provide quantitative data on its activity, and outline key experimental protocols for its characterization. Furthermore, it will visualize the complex signaling pathways and experimental workflows associated with IDO1 research.
Quantitative Data for this compound
The inhibitory activity of this compound and related compounds against IDO1 has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.
| Inhibitor | Assay Type | Target | IC50 | Citation |
| This compound | Enzymatic Assay | IDO1 | 127 nM | [3][4] |
| VS-15 | Cellular Assay | Human IDO1 | 0.58 ± 0.04 µM | [3] |
| VS-15 | Cellular Assay | Mouse IDO1 | 0.58 ± 0.01 µM | [3] |
Note: VS-15 is a recently identified IDO1 inhibitor that, like this compound, targets the enzyme. The data for VS-15 is included here to provide a broader context of IDO1 inhibition in cellular systems.
Core Signaling Pathway of IDO1-Mediated Immunosuppression
IDO1 exerts its immunosuppressive effects through two primary mechanisms: the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine. These events trigger a cascade of downstream signaling pathways that collectively dampen T-cell mediated immunity.
Experimental Protocols
In Vitro IDO1 Enzymatic Activity Assay
This protocol details a common method to determine the direct inhibitory effect of a compound on IDO1 enzyme activity.
Materials:
-
Recombinant human IDO1 protein
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound (or other test inhibitors)
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Plate reader (for absorbance or fluorescence detection)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the wells of a 96-well plate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Measure the kynurenine concentration in the supernatant. This can be done by measuring absorbance at 321 nm or by using a fluorogenic developer that reacts with N-formylkynurenine to produce a fluorescent signal (Ex/Em = 402/488 nm).[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Dual-Action IDO1 Inhibition: A Technical Deep Dive into VS-15
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has long been a focal point in immuno-oncology due to its critical role in mediating immune suppression within the tumor microenvironment.[1][2] Conventional therapeutic strategies have centered on inhibiting its enzymatic activity, which catalyzes the initial and rate-limiting step in the degradation of L-tryptophan to kynurenine.[1][3] However, the clinical success of enzymatic inhibitors has been limited, prompting a deeper investigation into the multifaceted roles of IDO1.[4] A groundbreaking development in this field is the discovery of compounds that not only block the catalytic function of IDO1 but also disrupt its non-enzymatic signaling activities. This technical guide provides an in-depth analysis of a novel inhibitor, VS-15, which exemplifies this innovative dual-action approach by selectively targeting the heme-free (apo) form of IDO1.[5]
The Novelty of Apo-IDO1 Inhibition
IDO1 exists in two primary forms: the heme-containing holoenzyme, which is catalytically active, and the heme-free apoenzyme, which possesses non-enzymatic signaling functions.[5][6] Recent studies have revealed that the apo-form of IDO1 can act as a signal-transducing protein, promoting a sustained immunosuppressive phenotype through interactions with key signaling molecules like the p85 regulatory subunit of PI3K and the tyrosine phosphatases SHP-1 and SHP-2.[5]
VS-15 represents a paradigm shift in IDO1 inhibitor design by specifically binding to and stabilizing the apo-form of the enzyme.[5] This unique mechanism confers a dual inhibitory capacity:
-
Inhibition of Enzymatic Activity: By binding to apo-IDO1, VS-15 prevents the incorporation of the heme cofactor, which is essential for its catalytic function. This indirectly inhibits the conversion of tryptophan to kynurenine.[5]
-
Disruption of Non-Enzymatic Signaling: VS-15's interaction with apo-IDO1 interferes with its ability to act as a signaling scaffold, reducing its binding to PI3K p85 and SHP phosphatases. This abrogates the downstream signaling cascades that contribute to immune tolerance.[5]
This dual-pronged attack on both the catalytic and signaling functions of IDO1 presents a significant therapeutic advantage over traditional inhibitors that only target the enzymatic activity of the holoenzyme.
Quantitative Profile of VS-15
The inhibitory potency of VS-15 has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the table below.
| Assay Type | Target | Cell Line | IC50 Value | Reference |
| Cellular Assay | Human IDO1 | A375 | 0.58 ± 0.04 µM | [5] |
| Cellular Assay | Mouse IDO1 | - | 0.58 ± 0.01 µM | [5] |
Experimental Protocols
A comprehensive understanding of the novelty of VS-15 necessitates a detailed look at the experimental methodologies used for its characterization.
IDO1 Enzymatic and Cellular Assays
Objective: To determine the inhibitory effect of VS-15 on the enzymatic activity of IDO1 in both a purified system and a cellular context.
Methodology:
-
Cell-Based IDO1/Kynurenine Assay:
-
Human melanoma cells (A375) or other suitable cell lines are seeded in 96-well plates.[5]
-
Cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[7][8]
-
Varying concentrations of VS-15 are added to the cells and incubated.
-
The supernatant is collected, and the concentration of kynurenine is measured. This can be done using high-performance liquid chromatography (HPLC) or a spectrophotometric method based on the reaction of kynurenine with p-dimethylaminobenzaldehyde.[9]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Apo-IDO1 Inhibition Assay:
-
To specifically assess the inhibition of the apo-form, cells are co-treated with a heme biosynthesis inhibitor, such as succinylacetone. This increases the proportion of newly synthesized IDO1 in its apo-form.[5]
-
The cellular assay is then performed as described above to determine the IC50 of VS-15 under conditions of reduced heme availability. A leftward shift in the dose-response curve indicates preferential inhibition of apo-IDO1.[5]
-
Co-Immunoprecipitation for IDO1 Signaling Interactions
Objective: To investigate the effect of VS-15 on the interaction between IDO1 and its signaling partners (PI3K p85, SHP-1, SHP-2).
Methodology:
-
Cell Lysis: Cells overexpressing IDO1 are treated with VS-15 or a vehicle control and then lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to IDO1 is added to the cell lysate to capture IDO1 and any interacting proteins. The antibody-protein complexes are then pulled down using protein A/G-agarose beads.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for PI3K p85, SHP-1, and SHP-2.
-
Analysis: A reduction in the band intensity for the signaling partners in the VS-15-treated sample compared to the control indicates that the compound disrupts these protein-protein interactions.[5]
Visualizing the Mechanism and Workflow
Signaling Pathways of IDO1 and Inhibition by VS-15
Caption: Dual inhibition of IDO1's enzymatic and signaling functions by VS-15.
Experimental Workflow for Characterizing VS-15
References
- 1. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ido1-IN-15 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2] This process, known as the kynurenine pathway, leads to local tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3][4] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment is a key mechanism of immune evasion.[2][4] By creating an immunosuppressive milieu, IDO1 allows cancer cells to escape detection and elimination by the immune system, particularly by inhibiting T-cell proliferation and function.[2][4] Consequently, the development of potent and selective IDO1 inhibitors is a promising strategy in cancer immunotherapy.
Ido1-IN-15 is a potent inhibitor of the IDO1 enzyme. This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Compound | Assay Type | Potency (IC50) | Reference |
| This compound | Enzymatic Assay | 127 nM | [5] |
IDO1 Signaling Pathway in Immune Evasion
The diagram below illustrates the central role of IDO1 in tryptophan metabolism and its downstream effects on the immune system, leading to a tumor-supportive microenvironment.
Caption: IDO1 metabolic pathway and its role in tumor immune evasion.
Experimental Protocols
Recombinant Human IDO1 Enzymatic Assay
This protocol describes a biochemical assay to determine the direct inhibitory activity of this compound on purified recombinant human IDO1 enzyme. The assay measures the production of N-formylkynurenine (NFK), the direct product of the IDO1-catalyzed reaction.
Experimental Workflow:
Caption: Workflow for the IDO1 enzymatic assay.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound (test compound)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase.[6]
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant IDO1 enzyme to each well (except for the blank).
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding L-Tryptophan to all wells. The final concentration of L-Tryptophan should be at or near its Km for IDO1 (approximately 20 µM).
-
Immediately measure the absorbance at 321 nm at time zero.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the final absorbance at 321 nm.
-
Subtract the time-zero absorbance from the final absorbance to determine the change in absorbance, which is proportional to the amount of NFK produced.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based IDO1 Activity Assay
This protocol describes a cell-based assay to evaluate the inhibitory activity of this compound on IDO1 in a cellular context. This assay utilizes a human cancer cell line (e.g., SKOV-3 or HeLa) in which IDO1 expression is induced by interferon-gamma (IFNγ).[3][7] The activity of IDO1 is determined by measuring the amount of kynurenine secreted into the cell culture medium.
Experimental Workflow:
Caption: Workflow for the cell-based IDO1 activity assay.
Materials:
-
Human cancer cell line known to express IDO1 upon IFNγ stimulation (e.g., SKOV-3, HeLa).
-
Complete cell culture medium (e.g., McCoy's 5A for SKOV-3, DMEM for HeLa) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Recombinant human IFNγ.
-
This compound (test compound).
-
96-well cell culture plates.
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde (DMAB) or HPLC).
Procedure:
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for HeLa cells) and allow them to adhere overnight.[1]
-
The next day, treat the cells with IFNγ (e.g., 10-100 ng/mL) to induce IDO1 expression and incubate for 24 hours.[1][3]
-
Prepare a serial dilution of this compound in a complete cell culture medium.
-
Remove the IFNγ-containing medium from the cells and replace it with the medium containing the serially diluted this compound or vehicle control.
-
Incubate the plate for an additional 24-48 hours.
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done using a colorimetric method with DMAB or by HPLC.[1][6]
-
DMAB Method: Mix the supernatant with trichloroacetic acid (TCA) to precipitate proteins.[1] After centrifugation, mix the resulting supernatant with a DMAB solution in acetic acid.[1] The reaction produces a yellow-colored product that can be measured spectrophotometrically at approximately 480 nm.[1]
-
-
Plot the percentage of inhibition of kynurenine production against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Concluding Remarks
The provided protocols offer robust methods for the in vitro characterization of this compound and other IDO1 inhibitors. The enzymatic assay allows for the determination of direct enzyme inhibition, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context, accounting for factors such as cell permeability and intracellular target engagement. Consistent and reproducible data from these assays are crucial for the preclinical development of novel IDO1-targeting cancer immunotherapies.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. LY-3381916 | C23H25FN2O3 | CID 132209614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. VS-15 | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VS-15 | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
Application Notes and Protocols for Ido1-IN-15 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine and its derivatives. This metabolic shift suppresses the proliferation and function of effector T cells while promoting the activity of regulatory T cells, thereby fostering an immunosuppressive environment that allows cancer cells to evade immune surveillance. Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.
Ido1-IN-15 (also referred to as VS-15) is a novel small molecule inhibitor of IDO1. Uniquely, it has been shown to inhibit both the enzymatic activity of IDO1, which is responsible for tryptophan catabolism, and its non-enzymatic signaling functions that contribute to a sustained immunosuppressive phenotype.[1] These dual inhibitory actions make this compound a valuable tool for investigating the multifaceted roles of IDO1 in cancer biology and a potential candidate for therapeutic development.
These application notes provide recommended concentrations for this compound in various cancer cell lines, detailed protocols for key in vitro experiments, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Recommended this compound Concentrations
The following table summarizes the effective concentrations and cytotoxic thresholds of this compound in different cancer cell lines based on published data. These concentrations serve as a starting point for experimental design and may require further optimization depending on the specific cell line and experimental conditions.
| Cell Line | Cancer Type | Parameter | Concentration | Reference |
| A375 | Melanoma | IC50 (Kynurenine Production) | 0.48 µM | [1] |
| A375 | Melanoma | Non-cytotoxic | Up to 30 µM | [1] |
| P1.hIDO1 (transfected) | Tumor Cells | IC50 (Kynurenine Production) | 0.58 µM | [1] |
| P1.hIDO1 (transfected) | Tumor Cells | Cytotoxic Effects Observed | Starting from 15 µM | [1] |
| P1.mIDO1 (transfected) | Tumor Cells | IC50 (Kynurenine Production) | 0.58 µM | [1] |
| P1.mIDO1 (transfected) | Tumor Cells | Cytotoxic Effects Observed | Starting from 15 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cancer cell lines.
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the enzymatic activity of IDO1 by quantifying the production of kynurenine in the cell culture supernatant.
Materials:
-
Cancer cell line of interest (e.g., A375, HeLa, SKOV-3)
-
Complete cell culture medium
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1-5 x 10⁴ cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
IDO1 Induction: The following day, induce IDO1 expression by adding IFN-γ to the cell culture at a final concentration of 20-100 ng/mL. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the IFN-γ-containing medium and replace it with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
After incubation, carefully collect 80 µL of the supernatant from each well.
-
Add 20 µL of 30% (w/v) TCA to each supernatant sample to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.
-
Transfer 50 µL of the clear supernatant to a new 96-well plate.
-
Add 50 µL of Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Prepare a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample from the standard curve. Determine the IC50 value of this compound by plotting the percentage of kynurenine production inhibition against the log concentration of the inhibitor.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours at room temperature with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol allows for the detection of changes in the expression levels of IDO1 and downstream signaling proteins upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
IFN-γ
-
This compound
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IDO1, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, induce IDO1 expression with IFN-γ for 24 hours. Then, treat the cells with the desired concentrations of this compound for an appropriate duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a potent dual inhibitor of IDO1's enzymatic and non-enzymatic functions, making it a valuable research tool for studying cancer immunometabolism. The provided concentration guidelines and detailed protocols offer a solid foundation for researchers to investigate the effects of this compound in various cancer cell lines. It is recommended to optimize these protocols for each specific cell line and experimental setup to ensure reliable and reproducible results. Further investigation into the broader applicability and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Ido1-IN-15 in Immune-Tumor Co-culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates a tumor microenvironment that is hostile to anti-tumor immune cells, particularly T lymphocytes. This leads to the suppression of effector T cell proliferation and function, and the promotion of regulatory T cell (Treg) differentiation, ultimately allowing cancer cells to escape immune surveillance.[1][2][3][4]
Ido1-IN-15 is a novel and potent inhibitor of the IDO1 enzyme, with a reported IC50 value of 127 nM. By blocking the catalytic activity of IDO1, this compound aims to restore local tryptophan levels and reduce the production of immunosuppressive kynurenine. This action is expected to reinvigorate anti-tumor immune responses by promoting the proliferation and cytotoxic activity of effector T cells. These application notes provide detailed protocols for utilizing this compound in co-culture systems of immune cells and tumor cells to evaluate its efficacy and mechanism of action.
Mechanism of Action of IDO1 in Tumor Immune Evasion
IDO1 is an intracellular enzyme that, when expressed by tumor cells or immune cells within the tumor microenvironment, initiates the kynurenine pathway of tryptophan metabolism.[2][5] This enzymatic activity has two primary immunosuppressive effects:
-
Tryptophan Depletion: T cells are highly sensitive to tryptophan levels. The depletion of this essential amino acid leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase stress-response pathway, which results in T cell anergy and apoptosis.[1]
-
Kynurenine Accumulation: The metabolic products of tryptophan degradation, primarily kynurenine, act as signaling molecules. Kynurenine can bind to the Aryl Hydrocarbon Receptor (AhR) on T cells, leading to the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs).[2] Kynurenine and its derivatives can also directly induce apoptosis in effector T cells.[6]
Furthermore, IDO1 activity can inhibit the mammalian target of rapamycin (mTOR) signaling pathway in T cells, further contributing to anergy and reduced proliferation.[1] The concerted action of tryptophan starvation and kynurenine accumulation creates a powerful immunosuppressive shield for the tumor.
Signaling Pathway Diagram
Caption: IDO1 Signaling Pathway in Tumor Immune Evasion.
Experimental Protocols
General Co-culture Setup
This protocol describes a general workflow for assessing the effect of this compound on immune cell function in the presence of tumor cells. Specific cell lines, immune cell populations, and assay readouts can be adapted based on the research question.
Materials:
-
Tumor cell line expressing IDO1 (e.g., SKOV-3, HeLa, or others, which can be induced with IFN-γ).
-
Immune cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs), isolated T cells, or NK cells).
-
This compound (stock solution prepared in DMSO).
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics).
-
IFN-γ (for inducing IDO1 expression).
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads, or PHA and PMA).
-
96-well flat-bottom culture plates.
Experimental Workflow Diagram:
Caption: Experimental Workflow for Co-culture Assay.
Detailed Protocol:
-
Tumor Cell Seeding (Day 1):
-
Harvest tumor cells and seed them into a 96-well flat-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
IDO1 Induction (Day 2):
-
Prepare a working solution of IFN-γ in complete medium.
-
Add 100 µL of the IFN-γ solution to each well to a final concentration of 100 ng/mL to induce IDO1 expression.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Treatment and Co-culture (Day 3):
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the tumor cell wells and replace it with 100 µL of the this compound dilutions or vehicle control (DMSO).
-
Isolate immune cells (e.g., PBMCs) from healthy donor blood.
-
Add 1 x 10^5 immune cells in 50 µL of complete medium to each well.
-
Add T cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-T cell ratio) in 50 µL of complete medium to each well.
-
The final volume in each well should be 200 µL.
-
-
Incubation (Days 3-6):
-
Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.
-
-
Analysis (Day 6):
-
Kynurenine Measurement:
-
Cytokine Analysis:
-
T Cell Proliferation:
-
For proliferation assays using CFSE, immune cells should be labeled with the dye before adding them to the co-culture. Analyze the dilution of CFSE by flow cytometry.
-
Alternatively, an MTT or similar colorimetric assay can be performed to assess overall cell proliferation.[10]
-
-
Cell Viability:
-
Harvest the cells from the wells and stain with viability dyes (e.g., Propidium Iodide or 7-AAD) and cell-specific markers (e.g., CD3 for T cells) to analyze viability by flow cytometry.
-
-
Data Presentation
Disclaimer: The following quantitative data is representative of typical results obtained with potent IDO1 inhibitors (e.g., Epacadostat) in similar co-culture assays and is provided for illustrative purposes. Specific results with this compound may vary and should be determined experimentally.
Table 1: Effect of IDO1 Inhibition on Kynurenine Production in Tumor Cell Supernatant
| Treatment Group | This compound Concentration (nM) | Kynurenine Concentration (µM) | % Inhibition |
| Vehicle Control (IFN-γ stimulated) | 0 | 5.2 ± 0.4 | 0% |
| This compound | 10 | 3.8 ± 0.3 | 26.9% |
| This compound | 50 | 1.9 ± 0.2 | 63.5% |
| This compound | 100 | 0.8 ± 0.1 | 84.6% |
| This compound | 500 | 0.2 ± 0.05 | 96.2% |
| Unstimulated Control | 0 | < 0.1 | - |
Data are presented as mean ± SD from a representative experiment performed in triplicate.
Table 2: Effect of this compound on T Cell Proliferation in Co-culture with Tumor Cells
| Treatment Group | This compound Concentration (nM) | T Cell Proliferation (% of Control) |
| T cells alone (stimulated) | 0 | 100% |
| T cells + Tumor cells (IFN-γ stimulated) | 0 | 35 ± 5% |
| T cells + Tumor cells + this compound | 10 | 48 ± 6% |
| T cells + Tumor cells + this compound | 50 | 65 ± 8% |
| T cells + Tumor cells + this compound | 100 | 82 ± 7% |
| T cells + Tumor cells + this compound | 500 | 95 ± 9% |
Data are presented as mean ± SD from a representative experiment, normalized to the proliferation of stimulated T cells cultured alone.
Table 3: Effect of this compound on Cytokine Production in Co-culture Supernatant
| Treatment Group | This compound (nM) | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-10 (pg/mL) |
| T cells + Tumor cells (IFN-γ stimulated) | 0 | 850 ± 70 | 150 ± 25 | 450 ± 50 |
| T cells + Tumor cells + this compound | 100 | 1500 ± 120 | 450 ± 40 | 200 ± 30 |
Data are presented as mean ± SD from a representative experiment.
Conclusion
The provided protocols and application notes offer a comprehensive framework for investigating the immunomodulatory effects of this compound. By utilizing a co-culture system of immune and tumor cells, researchers can effectively evaluate the compound's ability to reverse IDO1-mediated immunosuppression. The key readouts, including kynurenine levels, T cell proliferation, and cytokine profiles, will provide valuable insights into the therapeutic potential of this compound as a cancer immunotherapy agent. It is recommended to optimize cell ratios, stimulation conditions, and incubation times for specific cell types and experimental goals.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly potent and selective inhibitor Roxyl-WL targeting IDO1 promotes immune response against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. In Vitro Cytokine Licensing Induces Persistent Permissive Chromatin at the IDO1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gain‑of‑function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for a Representative IDO1 Inhibitor (based on Ido1-IN-15 concept)
These application notes provide a comprehensive overview and detailed protocols for the in vivo formulation and administration of a representative small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). While specific data for a compound designated "Ido1-IN-15" is not available in the public domain, this document synthesizes established methodologies from preclinical and clinical studies of other well-characterized IDO1 inhibitors.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1][2][3][4] By depleting the essential amino acid tryptophan and generating immunosuppressive metabolites like kynurenine, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[1][5][6] Inhibition of IDO1 is a promising strategy in cancer immunotherapy to reverse this immune tolerance and enhance the efficacy of other immunotherapies such as checkpoint inhibitors.[7][8]
These notes are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel IDO1 inhibitors.
Signaling Pathway
IDO1 is a central node in a signaling cascade that suppresses anti-tumor immunity. Its enzymatic activity leads to tryptophan depletion and kynurenine production. Tryptophan depletion activates the GCN2 stress-response pathway in T cells, leading to their anergy and cell cycle arrest.[5][6] The accumulation of kynurenine and its downstream metabolites can promote the differentiation of regulatory T cells (Tregs) and suppress the function of effector T cells and natural killer (NK) cells.[3][9][10] Furthermore, IDO1 activity can influence other signaling pathways, such as PI3K/AKT, to promote cancer cell proliferation and inhibit apoptosis.[11][12]
Figure 1: Simplified IDO1 Signaling Pathway and Point of Inhibition.
In Vivo Formulation and Administration
The successful in vivo evaluation of an IDO1 inhibitor is critically dependent on an appropriate formulation and administration route that ensures adequate bioavailability and target engagement.
Formulation Vehicle
The choice of vehicle for oral (P.O.) or intraperitoneal (I.P.) administration is crucial for the solubility and stability of the compound. Based on preclinical studies of other small molecule inhibitors, a common vehicle for oral gavage is:
-
Methylcellulose-based vehicle: A suspension of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
Protocol for Vehicle Preparation:
-
Slowly add 0.5 g of methylcellulose to 50 mL of hot (80-90 °C) sterile water while stirring vigorously.
-
Once dispersed, add 50 mL of cold sterile water to bring the total volume to 100 mL and continue stirring until a clear, viscous solution is formed.
-
Add 0.2 mL of Tween 80 and mix thoroughly.
-
Store the vehicle at 4 °C.
Compound Formulation
Protocol for Formulation:
-
Warm the required volume of the methylcellulose-based vehicle to room temperature.
-
Weigh the appropriate amount of the IDO1 inhibitor powder.
-
Create a paste by adding a small volume of the vehicle to the powder and triturating with a mortar and pestle.
-
Gradually add the remaining vehicle while mixing to achieve a homogenous suspension at the desired final concentration.
-
The formulation should be prepared fresh daily and kept under continuous agitation to ensure uniform dosing.
Administration
Oral administration is a common route for IDO1 inhibitors in preclinical models.[13][14]
Protocol for Oral Administration (Mouse Model):
-
Gently restrain the mouse.
-
Use a 20-gauge, 1.5-inch curved gavage needle.
-
Measure the needle from the tip of the mouse's nose to the last rib to ensure proper length for esophageal delivery.
-
Fill a 1 mL syringe with the appropriate volume of the drug formulation. A typical dosing volume is 10 mL/kg.
-
Carefully insert the gavage needle into the esophagus and dispense the formulation.
-
Monitor the animal for any signs of distress post-administration.
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of an IDO1 inhibitor in a syngeneic mouse model.
Figure 2: General Experimental Workflow for an In Vivo Efficacy Study.
Methodology:
-
Cell Culture: Culture a suitable murine tumor cell line (e.g., Lewis Lung Carcinoma - LLC, or B16F10 melanoma) that expresses IDO1.
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment: Administer the IDO1 inhibitor (e.g., 100-200 mg/kg) or vehicle control via oral gavage once or twice daily for a specified period (e.g., 15 days).[13][14]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³ volume) or at the end of the study.
-
Tissue Collection: Collect tumors, spleens, and blood for further analysis.
Pharmacodynamic (PD) Assay: Kynurenine/Tryptophan Ratio
A key pharmacodynamic marker of IDO1 inhibition is the ratio of kynurenine (Kyn) to tryptophan (Trp) in plasma or tumor tissue.[8][15]
Methodology (LC-MS/MS):
-
Sample Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4 °C to separate plasma. Snap-freeze tumors in liquid nitrogen.
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding methanol or acetonitrile. Centrifuge and collect the supernatant.
-
Tumor: Homogenize the tumor tissue in a suitable buffer and precipitate proteins.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of kynurenine and tryptophan.
-
Data Analysis: Calculate the Kyn/Trp ratio for each sample and compare between treatment groups.
Quantitative Data Summary
The following tables summarize representative data from preclinical and clinical studies of various IDO1 inhibitors. This data can serve as a benchmark for the evaluation of new compounds.
Table 1: Representative Preclinical Dosages and Administration of IDO1 Inhibitors
| Compound | Animal Model | Tumor Model | Dose | Route | Schedule | Reference |
| IDO1 Inhibitor | C57BL/6 Mice | LLC-CR | 200 mg/kg | P.O. | Once daily for 15 days | [14] |
| TDO2 Inhibitor | C57BL/6 Mice | LLC-CR | 200 mg/kg | P.O. | Once daily for 15 days | [14] |
| AT-0174 (Dual IDO1/TDO2i) | C57BL/6 Mice | LLC-CR | 170 mg/kg | P.O. | Once daily for 15 days | [13][14] |
| Epacadostat | - | - | ≥100 mg | - | Twice daily | [9] |
Table 2: Representative Pharmacodynamic Effects of IDO1 Inhibitors
| Compound | Study Type | Dose | Effect on Kynurenine | Reference |
| Epacadostat | Phase I Human | ≥100 mg twice daily | Normalization of plasma kynurenine levels | [9] |
| M4112 (Dual IDO1/TDO2i) | Phase I Human | 100-800 mg twice daily | Transient decrease, returned to baseline by day 15 | [15] |
| Navoximod (GDC-0919) | Phase Ia Human | 50-800 mg twice daily | Dose-dependent reduction in plasma kynurenine | [8] |
Conclusion
The protocols and data presented provide a framework for the in vivo formulation, administration, and evaluation of novel IDO1 inhibitors. Careful attention to formulation, appropriate animal models, and robust pharmacodynamic assays are essential for the successful preclinical development of these promising immunotherapeutic agents. Researchers should optimize these general protocols based on the specific physicochemical properties of their lead compounds.
References
- 1. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
Measuring the Efficacy of IDO1 Inhibitors in Mouse Models of Cancer: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to depletion of the essential amino acid tryptophan and accumulation of immunosuppressive metabolites, primarily kynurenine.[2][3] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling tumor immune evasion.[2] IDO1 inhibitors aim to reverse this immunosuppressive state and restore anti-tumor immunity, making them a promising class of cancer therapeutics, particularly in combination with other immunotherapies like checkpoint inhibitors.[4]
This document provides detailed application notes and protocols for evaluating the in vivo efficacy of IDO1 inhibitors, using Ido1-IN-15 as a representative agent, in commonly used syngeneic mouse models of cancer. While specific data for this compound is not widely published, the provided protocols are based on established methodologies for other potent IDO1 inhibitors such as Epacadostat (INCB024360) and NTRC 3883-0.
IDO1 Signaling Pathway in Cancer
The IDO1 pathway plays a critical role in mediating tumor-induced immunosuppression. Pro-inflammatory cytokines such as interferon-gamma (IFNγ), often released by activated T cells, can induce the expression of IDO1 in tumor cells and antigen-presenting cells (APCs) within the tumor microenvironment.[4] The subsequent catabolism of tryptophan to kynurenine leads to T cell anergy and apoptosis due to tryptophan starvation and the direct immunosuppressive effects of kynurenine.[2]
Caption: IDO1 signaling pathway and the mechanism of its inhibition.
Data Presentation: Efficacy of IDO1 Inhibitors in Syngeneic Mouse Models
The following tables summarize quantitative data from studies evaluating the efficacy of potent IDO1 inhibitors in commonly used mouse cancer models. This data can serve as a benchmark when evaluating this compound.
Table 1: Efficacy of IDO1 Inhibitors in the B16F10 Melanoma Mouse Model
| Compound | Dosing | Treatment Duration | Tumor Growth Inhibition (%) | Change in Kyn/Trp Ratio | Mouse Strain | Reference |
| Roxyl-WL | 100 mg/kg, oral, once daily | 10 days | Significant suppression | Significant decrease | C57BL/6 | [5] |
| Epacadostat | 100 mg/kg, oral, twice daily | Prophylactic | No significant reduction | Clear decrease in plasma and tumor | C57BL/6 | [6][7] |
| NTRC 3883-0 | 100 mg/kg, oral, twice daily | Prophylactic | Not reported | Effective modulation of Trp and Kyn levels | C57BL/6 | [4][7] |
Table 2: Efficacy of IDO1 Inhibitors in the CT26 Colon Carcinoma Mouse Model
| Compound | Dosing | Treatment Duration | Tumor Growth Inhibition (%) | Change in Kyn/Trp Ratio | Mouse Strain | Reference |
| Epacadostat | 30 mg/kg, oral | Not specified | 56% | Not specified | Not specified | [2] |
| PCC0208009 | 0.8 mmol/kg, i.g., twice daily | Until endpoint | Significant | Not specified | Not specified | [1] |
| INCB024360 | 0.8 mmol/kg, i.g., twice daily | Until endpoint | Significant | Not specified | Not specified | [1] |
| NLG919 | 0.8 mmol/kg, i.g., twice daily | Until endpoint | Significant | Not specified | Not specified | [1] |
Experimental Protocols
The following are detailed protocols for assessing the efficacy of an IDO1 inhibitor in two standard syngeneic mouse models. Note: These are generalized protocols and should be optimized for this compound based on its specific pharmacokinetic and pharmacodynamic properties.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
Protocol 1: B16F10 Melanoma Model
The B16F10 murine melanoma model is a widely used, aggressive syngeneic model for immunotherapy studies.[8][9]
1. Materials:
-
B16F10 melanoma cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (formulated in an appropriate vehicle, e.g., 5% DMA, 47.5% propylene glycol)[5]
-
Vehicle control
-
Calipers
-
Syringes and needles for injection
2. Procedure:
-
Cell Culture: Culture B16F10 cells in complete medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 1 x 106 B16F10 cells (in 100 µL PBS) into the flank of each C57BL/6 mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth every other day using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach a palpable size (e.g., 50-100 mm3), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Monitoring: Record body weight and tumor volume every other day. Monitor for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period (e.g., 10-21 days).
-
Sample Collection: At the endpoint, collect tumors, blood (for plasma), and spleens for further analysis.
-
Data Analysis:
-
Compare tumor growth curves between treatment and control groups.
-
Calculate tumor growth inhibition (TGI).
-
Analyze survival data using Kaplan-Meier curves.
-
Measure kynurenine and tryptophan levels in plasma and tumor homogenates via LC-MS/MS to determine the Kyn/Trp ratio.[5]
-
Analyze immune cell populations in tumors and spleens by flow cytometry (e.g., CD8+ T cells, Tregs).
-
Protocol 2: CT26 Colon Carcinoma Model
The CT26 model is a well-characterized syngeneic model of colorectal cancer that is responsive to immunotherapies.[10]
1. Materials:
-
CT26 colon carcinoma cell line
-
BALB/c mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (formulated in an appropriate vehicle)
-
Vehicle control
-
Calipers
-
Syringes and needles for injection
2. Procedure:
-
Cell Culture: Culture CT26 cells in complete medium to 70-80% confluency.
-
Cell Preparation: Harvest and prepare CT26 cells as described for B16F10 cells, resuspending them at 5 x 106 cells/mL in sterile PBS.
-
Tumor Implantation: Subcutaneously inject 5 x 105 CT26 cells (in 100 µL PBS) into the flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days with calipers.
-
Randomization: Once tumors are established (e.g., 80-120 mm3), randomize mice into treatment groups.
-
Treatment Administration: Administer this compound and vehicle control as described in Protocol 1. Dosing may need to be adjusted based on the compound's properties (e.g., 30 mg/kg, oral).[2]
-
Monitoring: Record tumor volumes and body weights regularly.
-
Sample Collection: Collect tumors, blood, and lymphoid organs.
-
Data Analysis: Perform similar analyses as described for the B16F10 model, focusing on tumor growth inhibition, survival, and immune cell infiltration.
Concluding Remarks
The protocols and data presented provide a framework for the preclinical evaluation of this compound in mouse models of cancer. Successful demonstration of in vivo efficacy, characterized by tumor growth inhibition and favorable modulation of the tumor microenvironment, is a critical step in the development of novel IDO1 inhibitors. It is imperative to tailor these protocols to the specific characteristics of this compound and to conduct thorough pharmacokinetic and pharmacodynamic studies to inform optimal dosing and scheduling. Combination studies with other immunotherapies, such as anti-PD-1 or anti-CTLA-4 antibodies, should also be considered to explore potential synergistic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly potent and selective inhibitor Roxyl-WL targeting IDO1 promotes immune response against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. oncology.labcorp.com [oncology.labcorp.com]
- 10. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
Application Notes and Protocols for Studying T-cell Proliferation and Activation with Ido1-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[1][2] This enzymatic activity within the tumor microenvironment or other inflammatory settings leads to tryptophan depletion and the accumulation of immunosuppressive metabolites known as kynurenines.[1][2] These changes in the metabolic landscape have profound effects on the adaptive immune response, primarily by suppressing the proliferation and activation of effector T-cells and promoting the differentiation of regulatory T-cells (Tregs).[3] Consequently, IDO1 has emerged as a significant target in cancer immunotherapy and for the study of immune tolerance.
Ido1-IN-15 is a potent inhibitor of the IDO1 enzyme. These application notes provide a comprehensive guide for utilizing this compound to investigate T-cell proliferation and activation. The included protocols are designed to be adaptable for various research settings, from basic immunology to drug discovery.
Data Presentation
The following table summarizes the key quantitative data for this compound, facilitating its effective use in experimental design.
| Parameter | Value | Source |
| IC50 (IDO1 enzyme inhibition) | 127 nM | InvivoChem |
| IC50 (IDO1 enzyme inhibition) | < 0.51 nM | MedChemExpress |
Note: The discrepancy in IC50 values may be due to different assay conditions. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cellular model.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
IDO1 Signaling Pathway and Inhibition by this compound
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ido1-IN-15
Disclaimer: The following storage, stability, and experimental guidelines for Ido1-IN-15 are based on general knowledge and publicly available information for similar small molecule inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). Specific stability and handling protocols for this compound may vary and should be confirmed with the supplier or through in-house validation.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By catalyzing the conversion of tryptophan to kynurenine, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host's immune system.[1][2][3][4] Tryptophan depletion can halt the proliferation of effector T cells, while the accumulation of kynurenine can induce T-cell apoptosis and promote the differentiation of regulatory T cells.[2][5] Consequently, the development of small molecule inhibitors targeting IDO1, such as this compound, is a promising strategy in cancer immunotherapy.[1] These application notes provide essential guidelines for the storage, handling, and experimental use of this compound for researchers, scientists, and drug development professionals.
Storage and Stability Guidelines
Proper storage and handling of this compound are critical to ensure its stability and activity for reproducible experimental results. The following recommendations are based on common practices for similar small molecule inhibitors.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C to -80°C | Up to 3 years | Store in a tightly sealed, light-resistant container. Protect from moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[6] | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -80°C | Up to 1 year[7] | Long-term storage. Ensure vials are tightly sealed to prevent moisture absorption by DMSO. | |
| Aqueous Working Solutions | 2-8°C | Prepare fresh for each experiment | Due to lower stability in aqueous buffers, it is recommended to prepare working solutions immediately before use. |
Stability Considerations:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be avoided as it can lead to degradation of the compound. It is highly recommended to prepare single-use aliquots of the stock solution.[7]
-
Light Sensitivity: While not explicitly documented for all IDO1 inhibitors, many organic small molecules are light-sensitive. Therefore, it is advisable to store this compound, both in solid form and in solution, protected from light.
-
Moisture: The solid compound should be stored in a desiccated environment to prevent hydrolysis. When preparing stock solutions in hygroscopic solvents like DMSO, ensure the solvent is anhydrous and handle it in a low-humidity environment.
A formal stability testing program, including long-term and accelerated studies, is recommended to establish a definitive shelf-life for specific formulations and storage conditions.[8][9][10]
IDO1 Signaling Pathway
This compound is designed to inhibit the enzymatic activity of IDO1, thereby modulating the immune response within the tumor microenvironment. The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on immune cells.
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are generalized protocols for evaluating the activity of this compound. Optimization may be required based on the specific cell lines and experimental conditions.
Table 2: Solution Preparation Guidelines
| Solution | Preparation |
| 10 mM Stock Solution | Dissolve the appropriate amount of this compound powder in anhydrous DMSO to a final concentration of 10 mM. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO. Vortex until fully dissolved. Store as single-use aliquots at -80°C.[7] |
| Working Solutions | On the day of the experiment, thaw a stock solution aliquot and dilute it to the desired final concentrations using the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.[11] |
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and reagents: L-ascorbic acid, methylene blue, catalase[12][13]
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 321 nm
Protocol:
-
Prepare a reaction mixture containing assay buffer, L-ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[14]
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.
-
Add the recombinant IDO1 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-Tryptophan (final concentration, e.g., 200 µM).
-
Immediately measure the formation of N-formylkynurenine by monitoring the increase in absorbance at 321 nm in a kinetic mode for 10-20 minutes.[11]
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into cell permeability and off-target effects.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells or HeLa cervical cancer cells).[15][16]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.
-
Recombinant human interferon-gamma (IFNγ) to induce IDO1 expression.[15]
-
This compound
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde (DMAB) or HPLC).
-
96-well cell culture plate.
Protocol:
-
Cell Seeding: Seed the cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[16]
-
IDO1 Induction: The next day, replace the medium with fresh medium containing IFNγ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 24-48 hours.[15]
-
Inhibitor Treatment: Remove the IFNγ-containing medium and add fresh medium with varying concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
To measure kynurenine, add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.[14]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[14]
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add DMAB reagent (2% w/v in acetic acid).[14]
-
Measure the absorbance at 480 nm.
-
Alternatively, kynurenine levels can be quantified with higher sensitivity and specificity using HPLC or LC-MS/MS.[12]
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the kynurenine concentration in each sample and determine the IC50 value for this compound.
Experimental Workflow and Logic
The following diagram outlines the general workflow for evaluating a novel IDO1 inhibitor like this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. d-nb.info [d-nb.info]
- 4. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 5. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. pharmtech.com [pharmtech.com]
- 10. pacelabs.com [pacelabs.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Ido1-IN-15 concentration for maximum inhibition
Welcome to the technical support center for Ido1-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your experiments with this compound.
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: A good starting point for a dose-response experiment is to test a wide range of concentrations centered around the known IC50 value. For this compound, the reported IC50 is 127 nM.[1] We recommend a serial dilution series that spans several orders of magnitude, for example, from 1 nM to 10 µM, to determine the optimal concentration for your specific cell line and experimental conditions. For a similar compound, VS-15, a cellular IC50 of 0.58 µM has been reported in human and mouse cell lines, which can also serve as a reference point.[2]
Q2: My this compound did not dissolve properly. How should I prepare the stock solution?
A2: this compound is reported to be soluble in DMSO.[1] For in vitro experiments, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO. To prepare a working solution, the DMSO stock can then be serially diluted in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[3][4] If you observe precipitation upon dilution in aqueous media, vortexing or gentle warming may help.
Q3: I am not observing any inhibition of IDO1 activity. What could be the problem?
A3: There are several potential reasons for a lack of inhibition:
-
Insufficient IDO1 Expression: Ensure that your chosen cell line expresses IDO1 and that its expression is adequately induced. Many cell lines, such as SKOV-3 or HeLa, require stimulation with interferon-gamma (IFN-γ) to upregulate IDO1 expression.[5][6] We recommend a concentration of 10-100 ng/mL of IFN-γ for 24-48 hours.[5][6]
-
Incorrect Assay Conditions: The enzymatic activity of IDO1 is sensitive to pH and the presence of cofactors. The standard in vitro assay buffer typically has a pH of 6.5.[5]
-
Degradation of the Inhibitor: Ensure proper storage of this compound. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[1]
-
Issues with Kynurenine Detection: The method used to measure kynurenine, the product of the IDO1 reaction, can be a source of error. See Q5 for more details on troubleshooting kynurenine assays.
Q4: I am seeing high variability in my results. How can I improve the consistency of my experiments?
A4: High variability can stem from several sources:
-
Cell Culture Inconsistency: Ensure consistent cell seeding density, passage number, and confluency. Over-confluent or stressed cells may respond differently to IFN-γ stimulation and inhibitor treatment.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when performing serial dilutions of the inhibitor.
-
Assay Timing: Be consistent with incubation times for IFN-γ stimulation, inhibitor treatment, and the final kynurenine detection steps.
-
Plate Edge Effects: To minimize edge effects in 96-well plates, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or buffer.
Q5: I am having trouble with my kynurenine measurement assay. What are some common pitfalls?
A5: Measuring kynurenine can be challenging. Here are some common issues and their solutions:
-
Low Sensitivity: Kynurenine levels can be low, especially with potent inhibitors. HPLC-based methods are generally more sensitive and specific than absorbance-based assays.[1][7] Fluorometric assays can also offer improved sensitivity.[8]
-
Interference from Other Compounds: Components in the cell culture media or the inhibitor itself can interfere with kynurenine detection. Ensure you run appropriate controls, including a blank (media only), a vehicle control (media with DMSO), and a positive control (cells with IFN-γ but no inhibitor).
-
Sample Lability: Kynurenine and other tryptophan metabolites can be labile. Protect samples from light and store them at low temperatures to prevent degradation.[2]
Q6: Are there any known off-target effects of this compound or other IDO1 inhibitors?
A6: While specific off-target effects for this compound are not extensively documented in the provided search results, IDO1 inhibitors as a class can have off-target effects. Some tryptophan analogs, for instance, may activate the aryl hydrocarbon receptor (AhR) or affect other metabolic pathways.[6][9] It is always good practice to include control experiments to assess the general health and viability of your cells in the presence of the inhibitor, for example, using an MTT or similar cell viability assay.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a comparable compound.
| Compound | Target | IC50 | Cellular IC50 | Notes |
| This compound | IDO1 | 127 nM[1] | Not Reported | A potent IDO1 inhibitor. |
| VS-15 | IDO1 | Not Reported | 0.58 µM (human and mouse cell lines)[2] | A similar IDO1 inhibitor that can be used as a reference for cellular potency. |
Experimental Protocols
Detailed Protocol for Dose-Response Curve of this compound in a Cell-Based Assay
This protocol provides a step-by-step guide to determine the optimal concentration of this compound for maximum IDO1 inhibition in a cell-based assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Human ovarian cancer cell line (SKOV-3) or another suitable cell line (e.g., HeLa)
-
Cell culture medium (e.g., McCoy's 5A for SKOV-3) supplemented with FBS and antibiotics
-
Recombinant human IFN-γ
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent for colorimetric assay or HPLC system)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count SKOV-3 cells.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
IDO1 Induction:
-
The next day, prepare a working solution of IFN-γ in complete culture medium.
-
Add 100 µL of the IFN-γ solution to each well to achieve a final concentration of 50 ng/mL.
-
Include "no IFN-γ" control wells that receive 100 µL of medium without IFN-γ.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare a range of working concentrations (e.g., 2X the final desired concentrations from 2 nM to 20 µM).
-
Carefully remove the medium from the cells and replace it with 100 µL of the this compound working solutions.
-
Include the following controls:
-
Vehicle Control: Cells treated with IFN-γ and medium containing the same final concentration of DMSO as the highest inhibitor concentration.
-
No Inhibitor Control: Cells treated with IFN-γ and medium only.
-
No IFN-γ Control: Cells not treated with IFN-γ or inhibitor.
-
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
Kynurenine Measurement:
-
After the 48-hour incubation, carefully collect the cell culture supernatant from each well.
-
Measure the kynurenine concentration in the supernatant. A common colorimetric method is described below:
-
Add 100 µL of 6.1 N trichloroacetic acid (TCA) to 100 µL of supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples at 10,000 rpm for 5 minutes to pellet any precipitate.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Alternatively, use a more sensitive method like HPLC for kynurenine quantification.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine to quantify the amount in your samples.
-
Calculate the percentage of IDO1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The IDO1 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
References
- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Off-Target Effects of IDO1 Inhibitors in Cellular Assays
Disclaimer: Information regarding the specific compound "Ido1-IN-15" is not currently available in the public domain. This technical support guide has been created using data from a similar investigational indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, VS-15 , to provide a framework for addressing potential off-target effects and troubleshooting cellular assays. Researchers working with novel IDO1 inhibitors are encouraged to perform similar characterization studies.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected effects in our cell-based assays after treatment with our IDO1 inhibitor. How can we begin to investigate potential off-target effects?
A1: Unexpected cellular phenotypes are a common challenge in drug development and can often be attributed to off-target activities of a compound. A systematic approach to de-risk these observations is crucial. We recommend the following initial steps:
-
Confirm On-Target IDO1 Inhibition: First, ensure that the observed effects are not a direct consequence of potent IDO1 inhibition in your specific cell system. Measure the concentration of kynurenine (Kyn), the downstream metabolite of tryptophan, in your cell culture supernatant. A dose-dependent decrease in Kyn levels upon treatment with your inhibitor will confirm target engagement.
-
Assess Cytotoxicity: It is essential to distinguish between a specific pharmacological effect and a general cytotoxic response. Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assays. This will help you determine the concentration range at which your compound is toxic and allow you to work with non-toxic concentrations in your experiments. For instance, the IDO1 inhibitor VS-15 was shown to be non-cytotoxic up to 30 μM in A375 cells, with cytotoxic effects observed in other cell lines starting from 15 μM[1].
-
Initial Selectivity Profiling: Test your compound against closely related enzymes, such as tryptophan 2,3-dioxygenase (TDO) and inducible nitric oxide synthase (iNOS), as these can have overlapping substrate specificities or inhibitor binding pockets[1]. VS-15, for example, was shown to be highly selective for IDO1 over TDO and iNOS[1].
Q2: Our IDO1 inhibitor shows activity in our primary cellular assay, but the potency is different from what is reported in biochemical assays. What could be the reason for this discrepancy?
A2: Discrepancies between biochemical and cellular assay potencies are common and can arise from several factors:
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration compared to the concentration in the assay medium.
-
Cellular Environment: The intracellular environment can influence compound activity. For example, the heme cofactor availability for IDO1 can modulate the inhibitory activity of compounds that bind to the apo-form of the enzyme[1]. In cell-based assays with VS-15, which binds to apo-IDO1, the potency was increased in the presence of a heme biosynthesis inhibitor[1].
-
Protein Binding: The compound may bind to other cellular proteins or lipids, reducing the free concentration available to bind to IDO1.
-
Compound Stability: The compound may be metabolized by the cells, leading to a decrease in the effective concentration over the course of the assay.
Q3: We have observed changes in signaling pathways that are not directly related to the IDO1 enzymatic activity after treating cells with our inhibitor. What could be the underlying mechanism?
A3: Beyond its catalytic function, IDO1 can act as a signaling molecule. It is possible that your inhibitor interferes with these non-enzymatic functions. For example, VS-15 was found to inhibit not only the enzymatic activity of IDO1 but also its signaling function by:
-
Reducing IDO1's interaction with other signaling proteins: VS-15 was shown to decrease the binding of IDO1 to the p85 regulatory subunit of PI3K and the tyrosine phosphatases SHP-1 and SHP-2[1].
-
Altering the subcellular localization of IDO1: By interfering with its protein-protein interactions, VS-15 was observed to impair the localization of IDO1 to early endosomes, retaining the protein in the cytosol[1].
It is therefore recommended to investigate the impact of your inhibitor on known IDO1-mediated signaling pathways.
Troubleshooting Guides
Problem 1: High background or inconsistent results in the kynurenine (Kyn) detection assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Endogenous IDO1 expression is low or variable. | Ensure consistent induction of IDO1 expression by treating cells with a saturating concentration of interferon-gamma (IFNγ) for a defined period (e.g., 24-48 hours) before adding the inhibitor.[2][3] |
| Interference from media components. | Phenol red in cell culture media can interfere with colorimetric or fluorometric readouts. Use phenol red-free media for the assay. |
| Kynurenine degradation. | Kynurenine can be further metabolized by other enzymes in the cell. Ensure that the assay is performed within a time frame where Kyn accumulation is linear and degradation is minimal. |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate cell counting to have a consistent number of cells in each well. |
Problem 2: Observed cytotoxicity at concentrations where IDO1 inhibition is expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition. | Many small molecule inhibitors can have off-target effects on kinases. Perform a broad kinase panel screen to identify potential off-target kinases. |
| Reactive metabolite formation. | The compound may be metabolized into a toxic species. Perform metabolite identification studies. |
| Mitochondrial toxicity. | The compound may be interfering with mitochondrial function. Assess mitochondrial membrane potential or oxygen consumption rates. |
| General membrane disruption. | At high concentrations, some compounds can disrupt cell membranes. Perform a lactate dehydrogenase (LDH) release assay to assess membrane integrity. |
Quantitative Data Summary
The following table summarizes the in vitro and cellular activities of the IDO1 inhibitor VS-15.
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Cellular IDO1 Inhibition | A375 | IC50 | 0.48 ± 0.02 μM | [1] |
| Cellular IDO1 Inhibition | P1.hIDO1 | IC50 | 0.58 ± 0.04 μM | [1] |
| Cellular IDO1 Inhibition | P1.mIDO1 | IC50 | 0.58 ± 0.01 μM | [1] |
| Cytotoxicity | A375 | - | Non-cytotoxic up to 30 μM | [1] |
| Cytotoxicity | P1.hIDO1 / P1.mIDO1 | - | Cytotoxic effect starting from 15 μM | [1] |
| TDO Selectivity | P1.TDO | - | Weak effect only at the highest non-toxic concentration | [1] |
| iNOS Selectivity | Recombinant iNOS | - | Halves NADPH oxidation rate at 33 μM | [1] |
| IDO1 Binding | Recombinant hIDO1 | Kd | 24.29 ± 3.76 μM | [1] |
Experimental Protocols
Key Experiment 1: Cellular IDO1 Activity Assay (Kynurenine Measurement)
This protocol is based on methods described for assessing IDO1 activity in cell culture.[2][3][4]
Materials:
-
Cells expressing IDO1 (e.g., SKOV-3, A375, or engineered cell lines).[2]
-
Complete cell culture medium.
-
Recombinant human IFNγ.
-
IDO1 inhibitor (e.g., VS-15).
-
L-Tryptophan.
-
Trichloroacetic acid (TCA).
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent (Ehrlich's reagent).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
IDO1 Induction: The next day, replace the medium with fresh medium containing IFNγ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Inhibitor Treatment: Remove the IFNγ-containing medium and add fresh medium containing various concentrations of the IDO1 inhibitor. Include a vehicle control (e.g., DMSO). Pre-incubate for 1 hour.
-
Substrate Addition: Add L-Tryptophan to a final concentration of 10-20 µM.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Kynurenine Detection: a. Carefully collect the cell supernatant. b. Add TCA to the supernatant to a final concentration of 2-5% to precipitate proteins. c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. d. Centrifuge the samples to pellet the precipitated protein. e. Transfer the clear supernatant to a new 96-well plate. f. Add an equal volume of p-DMAB reagent to each well. g. Incubate for 10 minutes at room temperature. h. Measure the absorbance at 480-490 nm using a plate reader.
-
Data Analysis: Generate a standard curve with known concentrations of kynurenine. Calculate the concentration of kynurenine in the samples and determine the IC50 value of the inhibitor.
Key Experiment 2: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
Test compound (IDO1 inhibitor).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that is relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.
Visualizations
Caption: VS-15 inhibits IDO1's non-enzymatic signaling function.
Caption: Workflow for investigating unexpected cellular effects of an IDO1 inhibitor.
Caption: Dual mechanism of action of certain IDO1 inhibitors.
References
Troubleshooting Ido1-IN-15 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ido1-IN-15, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent small molecule inhibitor of IDO1 with an IC50 of 127 nM.[1] IDO1 is an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. By inhibiting IDO1, this compound can modulate the immune response, which is a promising strategy in cancer immunotherapy.
Q2: What are the physicochemical properties of this compound?
A2: The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H14BrFN6O3 | [1] |
| Molecular Weight | 401.19 g/mol | [1] |
| IC50 | 127 nM | [1] |
| Appearance | Solid | [1] |
| LogP | 1.7 | [1] |
Q3: What is the recommended solvent for dissolving this compound?
A3: The datasheet for this compound suggests that it may be soluble in Dimethyl Sulfoxide (DMSO).[1] For other, structurally different IDO1 inhibitors, DMSO is also a commonly used solvent, while aqueous solubility is often low.[2][3]
Troubleshooting Guide: this compound Precipitation in Media
One of the most common challenges encountered when working with small molecule inhibitors like this compound is its precipitation in aqueous cell culture media. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: I observe a precipitate in my cell culture media after adding this compound.
This can manifest as cloudiness, visible particles, or crystals in the media.
Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps in Q&A Format
Q4: My this compound stock solution in DMSO is cloudy. What should I do?
A4: A cloudy stock solution indicates that the compound is not fully dissolved.
-
Recommendation: Gently warm the stock solution to 37°C and vortex to aid dissolution. If it remains cloudy, consider preparing a fresh, more dilute stock solution. Ensure you are using fresh, anhydrous DMSO, as moisture absorption can reduce solubility.[2]
Q5: this compound precipitates when I add the DMSO stock to my cell culture media. How can I prevent this?
A5: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment.
-
High DMSO Concentration: The final concentration of DMSO in your cell culture media should be kept as low as possible, typically below 0.5%, to avoid both direct cellular toxicity and precipitation of the compound.[4]
-
Dilution Method: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of media. This rapid change in solvent environment can cause the compound to crash out of solution.
-
Recommended Practice: Perform a serial dilution of your DMSO stock in the cell culture medium. This gradual reduction in DMSO concentration allows the compound to better equilibrate in the aqueous environment.
-
Q6: Could the temperature of my media be causing the precipitation?
A6: Yes, temperature fluctuations are a common cause of precipitation in cell culture.[5]
-
Recommendation: Always pre-warm your cell culture media to 37°C before adding the this compound solution. Adding a cold solution to warm media or vice-versa can cause dissolved components to fall out of solution.
Q7: Can the pH of the media affect the solubility of this compound?
A7: While less common for precipitation of small molecules from DMSO stock, significant pH shifts in the media can affect the solubility of certain compounds.
-
Recommendation: Ensure your media is properly buffered and the pH is within the optimal range for your cells. Avoid preparing media in a way that could lead to pH instability.
Q8: What if precipitation still occurs even after following the above steps?
A8: If you continue to experience precipitation, you may need to adjust your experimental parameters.
-
Lower the Final Concentration: Your target concentration of this compound may be above its limit of solubility in your specific cell culture media. Try testing a lower concentration range.
-
Use a Carrier Protein: In some cases, adding a small amount of carrier protein like bovine serum albumin (BSA) to the media can help to keep hydrophobic compounds in solution. However, this should be tested for its effect on your specific assay.
Experimental Protocols
Protocol: Preparation of this compound Working Solutions
This protocol provides a general guideline for preparing working solutions of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution (Molecular Weight = 401.19 g/mol ).
-
Dissolve the calculated amount of this compound in the appropriate volume of anhydrous DMSO.
-
Gently vortex and warm to 37°C if necessary to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
-
-
Prepare Intermediate Dilutions in Cell Culture Medium:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve your desired final concentrations.
-
Example for a 10 µM final concentration:
-
Dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM intermediate solution.
-
Further dilute this 100 µM solution 1:10 in pre-warmed media to get the final 10 µM working solution.
-
-
-
Add to Cell Culture:
-
Add the final working solution to your cell culture plates. Ensure the final DMSO concentration is below 0.5%.
-
Experimental Workflow and Troubleshooting Diagram
Caption: Workflow for using this compound and addressing precipitation issues.
IDO1 Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving IDO1.
Caption: Simplified IDO1 signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Assessing Ido1-IN-15 Cytotoxicity in Cancer Cells
Disclaimer: Information regarding the specific compound "Ido1-IN-15," including its chemical structure, and previously established cytotoxic effects, is not publicly available. This guide provides a comprehensive framework for assessing the cytotoxicity of a novel IDO1 inhibitor, using this compound as a placeholder. The provided protocols and data are illustrative and should be adapted based on empirical findings.
Getting Started with this compound Cytotoxicity Assessment
Idoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the context of cancer, IDO1 is often overexpressed, leading to an immunosuppressive tumor microenvironment that allows cancer cells to evade the immune system.[2][3] IDO1 inhibitors, such as the novel compound this compound, are being investigated as potential cancer therapeutics.[3] Assessing the direct cytotoxic effects of these inhibitors on cancer cells is a crucial step in their preclinical evaluation.
This guide provides a comprehensive resource for researchers to effectively assess the cytotoxicity of this compound in various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IDO1 inhibitors?
A1: IDO1 inhibitors block the enzymatic activity of IDO1, which is responsible for the conversion of tryptophan to kynurenine.[3] This inhibition aims to reverse the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the tumor microenvironment, thereby restoring the anti-tumor immune response.[3] Some IDO1 inhibitors may also have direct effects on cancer cell signaling pathways independent of their enzymatic inhibition.[4]
Q2: Why is it important to assess the direct cytotoxicity of this compound?
A2: While the primary therapeutic goal of IDO1 inhibition is often immunomodulatory, it is essential to determine if this compound has any direct cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effects on cancer cells. This information is critical for understanding its overall anti-cancer activity and for designing effective combination therapies.
Q3: Which cancer cell lines should I use for testing this compound?
A3: The choice of cell lines should be guided by the cancer types known to overexpress IDO1, such as melanoma, ovarian, and colorectal cancer.[3] It is advisable to screen a panel of cell lines with varying levels of IDO1 expression to determine if the cytotoxic effects are dependent on the presence of the target enzyme.
Q4: What are the standard assays to measure cytotoxicity?
A4: The most common and well-established assays for measuring cytotoxicity include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.[5][6][7]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cell death by measuring the release of LDH from damaged cells.[8][9][10][11]
-
Apoptosis Assays (e.g., Annexin V/PI staining): Detects programmed cell death (apoptosis) by identifying specific cellular changes.[3][12][13][14]
Q5: What is an IC50 value and why is it important?
A5: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. In the context of cytotoxicity, it represents the concentration of this compound needed to kill 50% of the cancer cells. It is a key parameter for comparing the potency of different compounds.
Troubleshooting Guide
Q: My MTT assay results show high variability between replicates. What could be the cause?
A: High variability in MTT assays can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during cell plating.
-
Incomplete formazan crystal dissolution: After adding the solubilization buffer, ensure all purple crystals are fully dissolved by gentle shaking or pipetting.
-
Interference from the compound: this compound itself might interfere with the MTT reagent or the spectrophotometer reading. Run a control with the compound in cell-free media.
-
Contamination: Check for microbial contamination in your cell cultures.
Q: The LDH release in my control (untreated) cells is high. What does this indicate?
A: High background LDH release suggests poor cell health or mechanical stress.
-
Suboptimal cell culture conditions: Ensure proper media, temperature, and CO2 levels.
-
Over-confluency or nutrient depletion: Do not let your cells become over-confluent before the experiment.
-
Harsh pipetting: Handle cells gently during media changes and reagent additions.
Q: My apoptosis assay shows a high percentage of necrotic cells even at low concentrations of this compound. How should I interpret this?
A: A high necrotic population at low concentrations might indicate that this compound induces necrosis rather than apoptosis at those concentrations, or it could be an artifact.
-
Confirm with a time-course experiment: Analyze apoptosis at earlier time points to see if necrosis is a secondary effect of late-stage apoptosis.
-
Use a different apoptosis assay: Confirm your findings using a complementary method, such as a caspase activity assay.
-
Consider compound precipitation: High concentrations of the compound might precipitate and cause non-specific cell death. Check the solubility of this compound in your culture media.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
LDH Assay for Cytotoxicity
This protocol measures LDH released into the culture medium.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for the desired treatment period.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating at room temperature.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis buffer).
Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to detect apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in larger culture vessels (e.g., 6-well plates) and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells twice with cold PBS.[3]
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Quantitative Data Summary
The following table presents example IC50 values for known IDO1 inhibitors in different cancer cell lines. Researchers should generate their own data for this compound.
| Compound | Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| This compound | (User-defined) | (User-defined) | MTT | (To be determined) | N/A |
| Epacadostat | SKOV-3 | Ovarian | Kynurenine Assay | ~15.3 | [15] |
| BMS-986205 | SKOV-3 | Ovarian | Kynurenine Assay | ~9.5 | [15] |
| NTRC 3883-0 | A375 | Melanoma | Kynurenine Assay | 182 | [16] |
Visualizations
Signaling Pathway
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Induction of apoptosis in cells | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
Technical Support Center: Overcoming Resistance to IDO1 Inhibitors in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-15, during long-term experimental studies. The guidance provided is based on established mechanisms of resistance to the broader class of IDO1 inhibitors and offers strategies to investigate and potentially overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1][2] By inhibiting IDO1, this compound aims to reverse the immunosuppressive effects of tryptophan depletion and the accumulation of kynurenine and its metabolites in the tumor microenvironment.[1][2] This can lead to the restoration of T-cell function and an enhanced anti-tumor immune response.[3]
Q2: We are observing diminished efficacy of this compound in our long-term in vivo tumor models. What are the potential mechanisms of resistance?
A2: Resistance to IDO1 inhibitors can be multifactorial and may involve both intrinsic and acquired mechanisms. Potential reasons for diminished efficacy in long-term studies include:
-
Upregulation of compensatory metabolic pathways: Tumor cells may upregulate alternative tryptophan-catabolizing enzymes, such as tryptophan 2,3-dioxygenase (TDO) or IDO2, to maintain an immunosuppressive microenvironment.[4]
-
Activation of downstream signaling pathways: The activation of pro-survival signaling cascades, such as the PI3K/Akt pathway, can promote tumor cell proliferation and resistance to apoptosis, independent of IDO1 activity.
-
Limited drug exposure at the tumor site: Inadequate pharmacokinetic properties of this compound could lead to suboptimal concentrations within the tumor, allowing for the resumption of IDO1 activity.
-
Non-enzymatic functions of IDO1: IDO1 has been shown to have signaling functions independent of its enzymatic activity, which may not be targeted by conventional inhibitors and could contribute to a sustained immunosuppressive phenotype.[5]
-
Tumor microenvironment evolution: Long-term treatment may induce changes in the tumor microenvironment, such as the infiltration of other immunosuppressive cell types or the expression of alternative immune checkpoints.
Q3: How can we investigate the mechanism of resistance in our experimental model?
A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of this compound in plasma and tumor tissue over time to ensure adequate drug exposure. Concurrently, measure the levels of tryptophan and kynurenine in the same samples to assess the extent and duration of IDO1 inhibition.
-
Gene and Protein Expression Analysis: Analyze the expression of IDO1, TDO, and IDO2 in resistant tumors compared to sensitive tumors using techniques like qPCR, Western blotting, or immunohistochemistry.
-
Signaling Pathway Analysis: Investigate the activation status of key pro-survival pathways like PI3K/Akt/mTOR in resistant tumor cells using phosphoprotein-specific antibodies in Western blotting or flow cytometry.
-
Immune Profiling: Characterize the immune cell infiltrate in resistant tumors using flow cytometry or immunohistochemistry to identify any changes in the populations of effector T cells, regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and other immune cells.
Q4: What strategies can we employ to overcome resistance to this compound?
A4: Based on the identified resistance mechanism, several strategies can be explored:
-
Combination Therapy: This is a highly promising approach.
-
Immune Checkpoint Inhibitors: Combining this compound with antibodies targeting PD-1, PD-L1, or CTLA-4 can synergistically enhance anti-tumor immunity.[6][7]
-
Chemotherapy or Radiotherapy: Conventional cancer therapies can induce immunogenic cell death, releasing tumor antigens and creating a more favorable environment for the action of IDO1 inhibitors.[8][9]
-
Targeted Therapies: If a specific signaling pathway (e.g., PI3K/Akt) is activated, combining this compound with an inhibitor of that pathway could be effective.
-
-
Dual Inhibition: If upregulation of TDO is observed, a dual inhibitor of both IDO1 and TDO may be more effective.[10]
-
Targeting Downstream Mediators: Instead of targeting IDO1 directly, therapies aimed at the downstream immunosuppressive effects of kynurenine, such as aryl hydrocarbon receptor (AhR) antagonists, could be considered.[11]
Troubleshooting Guides
Issue 1: Inconsistent or suboptimal IDO1 inhibition in vitro.
| Potential Cause | Troubleshooting Step |
| Cell line selection | Ensure the chosen cell line (e.g., SKOV-3) expresses functional IDO1 upon stimulation with interferon-gamma (IFNγ).[12] Confirm IDO1 expression at the mRNA and protein level. |
| IFNγ stimulation | Optimize the concentration and duration of IFNγ stimulation to achieve robust and consistent IDO1 induction.[12][13] |
| Compound stability | Verify the stability of this compound in your cell culture medium under experimental conditions. |
| Assay readout | Use a reliable method to measure kynurenine production, such as HPLC or a commercially available colorimetric assay. Ensure the assay is sensitive enough to detect changes in IDO1 activity. |
| Cell density | Optimize cell seeding density as it can influence the dynamic range and sensitivity to inhibitors.[12][13] |
Issue 2: Lack of in vivo efficacy despite potent in vitro activity.
| Potential Cause | Troubleshooting Step |
| Poor pharmacokinetics | Conduct a PK study to determine the bioavailability, half-life, and tumor penetration of this compound. The dosing regimen may need optimization. |
| Insufficient target engagement | Perform a PD study in vivo to measure tryptophan and kynurenine levels in the tumor and plasma at different time points after dosing to confirm sustained IDO1 inhibition. |
| Redundant tryptophan catabolism | Analyze tumor tissue for the expression of TDO and IDO2, which could compensate for IDO1 inhibition. |
| Intrinsic resistance of the tumor model | The chosen tumor model may have inherent resistance mechanisms, such as a "cold" or non-inflamed tumor microenvironment with low T-cell infiltration.[2][14] Consider using a more immunogenic tumor model. |
Issue 3: Development of acquired resistance in long-term in vivo studies.
| Potential Cause | Troubleshooting Step |
| Upregulation of bypass pathways | Harvest resistant tumors and compare them to sensitive tumors from earlier time points. Analyze for upregulation of TDO, IDO2, or activation of pro-survival signaling pathways (e.g., PI3K/Akt). |
| Evolution of the tumor microenvironment | Profile the immune cell populations in resistant tumors to identify shifts towards a more immunosuppressive phenotype (e.g., increased Tregs or MDSCs). |
| Loss of tumor antigenicity | Investigate if resistant tumors have downregulated MHC expression or lost expression of key tumor antigens. |
Quantitative Data Summary
The following tables summarize representative quantitative data for various IDO1 inhibitors from preclinical studies. This data can serve as a benchmark for evaluating the performance of this compound.
Table 1: In Vitro Potency of Selected IDO1 Inhibitors
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Epacadostat | Enzymatic | - | 72 | [15] |
| Epacadostat | Cell-based | - | 7.1 | [15] |
| Epacadostat | Cell-based (kynurenine production) | SKOV-3 | ~10 | [12] |
| BMS-986205 | Cell-based (kynurenine production) | SKOV-3 | ~5 | [12] |
| VS-15 | Cell-based (kynurenine production) | A375 | 480 | [5] |
| Navoximod (GDC-0919) | Cell-based | - | - | [16] |
Table 2: In Vivo Pharmacodynamic Effects of IDO1 Inhibitors
| Compound | Model | Dose | Route | % Kynurenine Reduction (Tumor) | Reference |
| M4112 (dual IDO1/TDOi) | MC38 tumor-bearing mice | 100 mg/kg BID | Oral | Significant decrease in Kyn:Trp ratio | [10] |
| BGB-5777 | GL261 glioma-bearing mice | 50 mg/kg BID | Oral | >90% | [8] |
Experimental Protocols
Protocol 1: In Vitro IDO1 Inhibition Assay (Kynurenine Measurement)
Objective: To determine the in vitro potency (IC50) of this compound by measuring its ability to inhibit IFNγ-induced kynurenine production in a cancer cell line.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3, A375)
-
Complete cell culture medium
-
Recombinant human or mouse IFNγ
-
This compound and control inhibitors (e.g., epacadostat)
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC)
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Stimulate the cells with an optimized concentration of IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[12]
-
Prepare serial dilutions of this compound and control inhibitors in complete medium.
-
Remove the IFNγ-containing medium and add the medium containing the serially diluted compounds to the cells.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using a suitable method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis for IDO1 and p-Akt
Objective: To assess the expression of IDO1 and the activation of the PI3K/Akt signaling pathway in tumor samples.
Materials:
-
Tumor tissue lysates from treated and control groups
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IDO1, anti-Akt, anti-phospho-Akt (Ser473), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from tumor tissues.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seejph.com [seejph.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved anti-tumor immunity and efficacy upon combination of the IDO1 inhibitor GDC-0919 with anti-PD-l1 blockade versus anti-PD-l1 alone in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Ido1-IN-15 for in vivo studies
Welcome to the technical support center for Ido1-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound for successful in vivo studies. Given that specific formulation data for this compound is not publicly available, this guide leverages established principles for formulating poorly soluble small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the role of IDO1, and why is the bioavailability of its inhibitors a concern?
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of cancer, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment.[2][3] This is achieved by depleting tryptophan, which is essential for T-cell function, and by producing kynurenine metabolites that promote the generation of regulatory T cells (Tregs).[1][4] By inhibiting IDO1, compounds like this compound aim to restore anti-tumor immunity.
The primary concern for in vivo studies is that many small molecule inhibitors, including potentially this compound, exhibit poor aqueous solubility. This property significantly hinders their absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability. Insufficient drug exposure at the tumor site can result in a lack of efficacy and misleading experimental outcomes. Therefore, optimizing the formulation is critical for achieving therapeutic concentrations in the body.
Q2: What are the key physicochemical properties that influence the bioavailability of a compound like this compound?
While specific data for this compound is not available, the bioavailability of any orally administered small molecule is governed by its solubility and permeability. These are influenced by several physicochemical properties:
-
Aqueous Solubility: The ability of the compound to dissolve in the gastrointestinal fluids is the first step for absorption. Low solubility is a primary barrier to good bioavailability.[5]
-
Lipophilicity (LogP): A measure of a compound's fat-versus-water solubility. A balanced LogP is required for the molecule to be soluble enough in the gut to be absorbed, yet lipid-soluble enough to pass through cell membranes.
-
Molecular Weight (MW): Larger molecules often have more difficulty diffusing across biological membranes.
-
Crystalline Structure (Polymorphism): Different crystalline forms of a drug can have vastly different solubility and dissolution rates.[5] Amorphous forms are typically more soluble than stable crystalline forms.
Q3: What are common formulation strategies to improve the oral bioavailability of poorly soluble compounds?
Several strategies can be employed to enhance the exposure of poorly soluble drugs. The choice depends on the compound's specific properties and the experimental goals.
-
Particle Size Reduction: Milling or micronization increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][7]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.[8][9]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut and enhance absorption.[7][8]
-
Use of Co-solvents and Surfactants: Adding co-solvents (like PEG400) or surfactants (like Tween 80) to an aqueous vehicle can help solubilize the compound.[10][11]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, effectively increasing their solubility in water.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered when working with poorly soluble compounds in vivo.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or undetectable plasma/tumor exposure after oral gavage. | 1. Poor solubility of this compound in the formulation. 2. Precipitation of the compound in the stomach's acidic environment. 3. Rapid first-pass metabolism in the gut wall or liver. | 1. Improve Formulation: Test a range of vehicles (see Table 1). Start with a simple aqueous suspension (e.g., 0.5% methylcellulose), then try formulations with co-solvents (e.g., PEG400), surfactants (e.g., Tween 80), or cyclodextrins. For highly lipophilic compounds, consider an oil-based vehicle like corn oil.[12] 2. Check Compound Stability: Ensure the compound is stable at the pH of the vehicle and in simulated gastric fluid. 3. Consider Alternative Route: If oral bioavailability remains poor despite formulation efforts, consider intraperitoneal (IP) injection to bypass first-pass metabolism. |
| High variability in drug exposure between animals. | 1. Inconsistent dosing technique (e.g., incorrect gavage). 2. Inhomogeneous suspension (compound settling out). 3. Physiological differences between animals (e.g., food in stomach). | 1. Refine Dosing Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and prevent mis-dosing into the lungs.[13][14] 2. Ensure Homogeneity: Vortex or sonicate the formulation immediately before dosing each animal to ensure a uniform suspension. 3. Standardize Conditions: Fast animals for a consistent period (e.g., 4 hours) before dosing, as food can significantly impact absorption. |
| Precipitation or clogging of the gavage needle during administration. | 1. The compound is not fully dissolved or suspended. 2. The formulation is too viscous. 3. The particle size of the suspended drug is too large. | 1. Improve Solubilization: Try gentle heating or sonication when preparing the formulation. Increase the proportion of solubilizing agents (co-solvents, surfactants). 2. Adjust Viscosity: If using methylcellulose or CMC, consider a lower viscosity grade or concentration.[10] 3. Reduce Particle Size: If possible, use micronized powder of this compound. |
Data Summary
Table 1: Example Formulation Vehicles for Oral Administration in Mice
This table presents common vehicles used for poorly soluble compounds, which can serve as a starting point for developing a formulation for this compound.
| Vehicle Composition | Type | Key Characteristics | Common Dose Volume (Mice) |
| 0.5% (w/v) Methylcellulose (MC) in water | Suspension | Simple, well-tolerated suspending agent. Good for initial screening. | 5-10 mL/kg |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Suspension | Similar to MC, forms a viscous gel that helps keep particles suspended. | 5-10 mL/kg |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Solution/Micellar | A common combination for solubilizing difficult compounds; may have its own physiological effects.[10] | 5-10 mL/kg |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Solution (Complex) | Solubilizes compounds by forming inclusion complexes. Can be viscous at high concentrations. | 5-10 mL/kg |
| Corn Oil | Solution/Suspension | Suitable for highly lipophilic compounds. May improve lymphatic absorption.[12] | 5-10 mL/kg |
Key Experimental Protocols
Protocol 1: Preparation of a 0.5% Methylcellulose Suspension
This protocol describes the preparation of a simple, commonly used vehicle for delivering compounds as a suspension via oral gavage.
Materials:
-
This compound powder
-
Methylcellulose (e.g., Sigma-Aldrich M0512)
-
Sterile water
-
Stir plate and magnetic stir bar
-
Sterile container
Procedure:
-
Heat approximately half of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure it disperses without clumping.
-
Once dispersed, remove the solution from the heat and add the remaining volume of cold sterile water.
-
Continue stirring in a cold water bath until the solution becomes clear and viscous. Store at 4°C overnight to ensure full hydration.
-
On the day of the experiment, weigh the required amount of this compound powder.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste (this prevents clumping).
-
Gradually add the remaining vehicle to the paste while mixing thoroughly to achieve the final desired concentration.
-
Vortex the suspension vigorously before drawing up each dose to ensure homogeneity.
Visualizations
Signaling and Experimental Diagrams
Caption: Simplified IDO1 signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Logic diagram for troubleshooting low in vivo drug exposure.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Ido1-IN-15 degradation and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Ido1-IN-15, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent, small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). It has an IC50 value of 127 nM. Its chemical formula is C13H14BrFN6O3 and its CAS number is 2126853-17-4. The chemical name for this compound is 1-[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]-3-propylurea. This structure contains a bromo-fluorophenyl group, a hydroxyamidine (N-hydroxycarbamimidoyl) group, and a 1,2,5-oxadiazole ring, which are important for its activity but may also influence its stability.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Below is a summary of recommended storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In DMSO | 4°C | Up to 2 weeks |
| In DMSO | -80°C | Up to 6 months |
Q3: What are the potential stability issues with this compound?
A3: Based on its chemical structure, this compound may be susceptible to degradation under certain conditions. The 1,2,5-oxadiazole ring can be prone to pH-dependent degradation, potentially through ring-opening reactions.[1][2] The N-hydroxycarbamimidoyl (hydroxyamidine) moiety can also be a site of metabolic modification, such as glucuronidation, which could affect its activity in cell-based assays. Additionally, as with many small molecules, prolonged exposure to light and repeated freeze-thaw cycles of solutions should be avoided to minimize degradation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments using this compound.
Problem 1: Loss of Inhibitory Activity
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | - Prepare fresh stock solutions in high-quality, anhydrous DMSO. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage (up to 6 months) and at 4°C for short-term use (up to 2 weeks). - Before use, allow the vial to equilibrate to room temperature for at least one hour. |
| pH-dependent degradation in aqueous assay buffers | - Maintain the pH of the assay buffer within a stable range, ideally between pH 3 and 5, where oxadiazole derivatives have shown maximum stability.[1] - Prepare fresh working solutions in buffer immediately before use. - Minimize the incubation time of the inhibitor in aqueous solutions at non-optimal pH. |
| Interaction with assay components | - Be aware of potential redox-cycling interference, a common issue with IDO1 inhibitors.[3] Ensure that the assay buffer components, particularly reducing agents, are compatible with this compound. - If using cell-based assays, consider potential metabolic inactivation of the compound by cellular enzymes. |
Problem 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Incomplete dissolution of this compound | - Ensure complete dissolution of the powdered compound in DMSO before preparing aqueous working solutions. - Use sonication if necessary to aid dissolution. - Visually inspect the solution for any precipitate before use. |
| Variability in experimental conditions | - Standardize all experimental parameters, including incubation times, temperatures, and cell densities. - Use a consistent source and lot of this compound for a series of experiments. |
| Cell-based assay variability | - Ensure consistent cell health and passage number. - Optimize cell seeding density to avoid overgrowth or cell stress, which can affect IDO1 expression and inhibitor sensitivity.[4][5] |
Problem 3: Unexpected Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Cytotoxicity at high concentrations | - Determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). - Use the inhibitor at concentrations well below its cytotoxic threshold. |
| Non-specific binding | - Include appropriate controls to assess non-specific effects. - Consider using structurally related but inactive compounds as negative controls if available. |
Experimental Protocols
While a specific, detailed experimental protocol for an assay using this compound is not publicly available, a general protocol for an in vitro IDO1 inhibition assay is provided below. This should be optimized for your specific experimental setup.
In Vitro IDO1 Inhibition Assay
This protocol is a general guideline and should be adapted and optimized for specific experimental needs.
Materials:
-
Recombinant human IDO1 enzyme
-
This compound
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors (e.g., 20 mM Ascorbic Acid, 10 µM Methylene Blue)
-
Catalase
-
96-well microplate
-
Plate reader for absorbance or fluorescence detection
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in DMSO, and then dilute further in the assay buffer to the final desired concentrations.
-
Prepare reaction mixture: In a 96-well plate, add the assay buffer, cofactors, and catalase.
-
Add inhibitor: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubation: Add the recombinant IDO1 enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add L-Tryptophan to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Detection: Measure the product (kynurenine) formation. This can be done by measuring its absorbance at 321 nm after conversion with Ehrlich's reagent or by fluorescence detection (Excitation/Emission ~365/480 nm).
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To aid in understanding the experimental context and potential areas for troubleshooting, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for testing IDO1 inhibitors.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Ido1-IN-15
Welcome to the technical support center for Ido1-IN-15. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this novel and potent IDO1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that may arise during the use of this compound.
Q1: Why is the observed in vitro IC50 value for this compound higher than expected?
An observed IC50 value for this compound that is higher than the reported values could be due to several factors related to assay conditions.
Potential Causes & Troubleshooting Steps:
-
Sub-optimal Assay Conditions: The potency of IDO1 inhibitors can be influenced by assay components.
-
Recommendation: Ensure that the concentration of the reducing agent, such as ascorbate, is sufficient. The choice and concentration of the reducing system can impact inhibitor potency. Also, be mindful of substrate concentration, as high levels of tryptophan can outcompete the inhibitor.[1]
-
-
Cellular Assay Variables: In cell-based assays, factors like cell density, IFN-γ stimulation efficiency, and incubation time can affect the outcome.
-
Compound Stability and Solubility: this compound degradation or precipitation at the tested concentrations will lead to a loss of potency.
-
Recommendation: Prepare fresh stock solutions in a suitable solvent like DMSO and visually inspect for any precipitation upon dilution into aqueous assay buffers.
-
Q2: this compound effectively inhibits kynurenine production, but I don't observe a rescue of T-cell proliferation in my co-culture assay. What could be the reason?
This discrepancy can be a common point of confusion and may point to complexities beyond simple enzyme inhibition.
Potential Causes & Troubleshooting Steps:
-
T-cell Toxicity: At higher concentrations, some small molecule inhibitors can have off-target effects that are toxic to T-cells, masking the intended rescue effect.[3]
-
Recommendation: Perform a dose-response experiment and assess T-cell viability (e.g., using Trypan Blue or a viability dye) in parallel with the proliferation assay. This will help identify a therapeutic window where this compound is effective without being toxic.
-
-
Incomplete IDO1 Inhibition: Even with a potent inhibitor, residual IDO1 activity might be sufficient to suppress T-cell function.
-
Recommendation: Confirm the extent of kynurenine reduction in your co-culture supernatant. It's possible that near-complete inhibition is required for a robust T-cell response.
-
-
Alternative Immunosuppressive Mechanisms: The tumor cells in your co-culture may be employing other immunosuppressive pathways (e.g., PD-L1 expression, TGF-β secretion) that are independent of IDO1.
-
Recommendation: Characterize your tumor cell line for other known immune checkpoint molecules. Combination experiments with inhibitors of other pathways may be necessary.
-
Q3: I am seeing inconsistent or no significant anti-tumor effect of this compound in my in vivo model. What should I consider?
Translating in vitro potency to in vivo efficacy can be challenging due to pharmacokinetic and pharmacodynamic factors.
Potential Causes & Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability: Poor oral bioavailability, rapid metabolism, or inadequate tumor penetration can result in sub-therapeutic concentrations of this compound at the tumor site.
-
Recommendation: If possible, perform pharmacokinetic studies to measure plasma and tumor concentrations of the inhibitor. Ensure the formulation and route of administration are optimized.
-
-
Compensatory Pathways: Tumors can upregulate other tryptophan-catabolizing enzymes, such as TDO (tryptophan 2,3-dioxygenase) or IDO2, rendering the specific inhibition of IDO1 less effective.[4]
-
Recommendation: Analyze tumor tissue for the expression of TDO and IDO2. If these are present, a dual IDO1/TDO inhibitor or combination therapy might be more effective.
-
-
Non-enzymatic Function of IDO1: IDO1 can also act as a signaling molecule, a function that may not be blocked by all inhibitors, especially those that only target the catalytic site of the holo-enzyme.[5]
-
Recommendation: Since the precise mechanism of this compound is not fully characterized in the public domain, it is worth considering that it may not inhibit the signaling function of apo-IDO1. Investigating downstream signaling events could provide more insight.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Vendor Datasheets |
| IC50 | < 0.51 nM - 127 nM | Vendor Datasheets |
| Molecular Formula | C29H39N5O4 | Vendor Datasheets |
| Molecular Weight | 521.65 g/mol | Vendor Datasheets |
Key Experimental Protocols
1. Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol is adapted from established methods for measuring IDO1 activity in a cellular context.[2][3]
-
Cell Line: SKOV-3 (human ovarian cancer cell line) or other cell lines known to express IDO1 upon IFN-γ stimulation.
-
Materials:
-
SKOV-3 cells
-
Cell culture medium (e.g., McCoy's 5a with 10% FBS)
-
Recombinant human IFN-γ
-
This compound
-
L-tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
-
Procedure:
-
Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, add recombinant human IFN-γ to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in assay medium (culture medium supplemented with L-tryptophan, e.g., 50 µg/mL).
-
Remove the IFN-γ containing medium from the cells and replace it with 200 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully collect 140 µL of the supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Calculate kynurenine concentrations based on a standard curve and determine the IC50 of this compound.
-
2. IDO1-T-cell Co-culture Assay
This assay assesses the ability of an IDO1 inhibitor to rescue T-cell activity from IDO1-mediated suppression.[2][3][6]
-
Cell Lines:
-
IDO1-expressing cells (e.g., IFN-γ stimulated SKOV-3)
-
T-cells (e.g., Jurkat cells or primary human T-cells)
-
-
Materials:
-
SKOV-3 and Jurkat cells
-
Culture media for both cell lines
-
Recombinant human IFN-γ
-
This compound
-
T-cell stimulants (e.g., PHA and PMA for Jurkat cells)
-
Human IL-2 ELISA kit
-
-
Procedure:
-
Prepare the IDO1-expressing SKOV-3 cells as described in the previous protocol (steps 1-2).
-
On the day of the co-culture, prepare serial dilutions of this compound in the appropriate assay medium.
-
Remove the IFN-γ containing medium from the SKOV-3 cells and add the medium with the this compound dilutions.
-
Add Jurkat T-cells to each well at a density of 1 x 10^4 cells/well.
-
Stimulate the T-cells by adding PHA (e.g., 1.6 µg/mL) and PMA (e.g., 1 µg/mL).
-
Include appropriate controls: T-cells alone (with and without stimulation), SKOV-3 cells alone, and co-cultures without IFN-γ stimulation.
-
Incubate the co-culture for 48 hours.
-
After incubation, collect the supernatant and measure the concentration of secreted IL-2 using an ELISA kit according to the manufacturer's instructions.
-
An increase in IL-2 production in the presence of this compound indicates a rescue of T-cell function.
-
Visualizations
Caption: The IDO1 signaling pathway, illustrating both its enzymatic and non-enzymatic functions.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
Validation & Comparative
A Head-to-Head Battle for IDO1 Inhibition: Ido1-IN-15 vs. Epacadostat
For researchers, scientists, and drug development professionals, the quest for effective and specific inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical frontier in cancer immunotherapy. This guide provides a comprehensive comparison of two such inhibitors, Ido1-IN-15 and the well-characterized compound, Epacadostat, with a focus on their performance in preclinical studies, supported by experimental data and methodologies.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that plays a crucial role in tumor immune evasion. By catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment. This leads to the depletion of tryptophan, which is vital for T-cell function, and the accumulation of immunosuppressive metabolites, primarily kynurenine. The inhibition of IDO1 is therefore a promising strategy to restore anti-tumor immunity.
This comparative guide delves into the available preclinical data for this compound and Epacadostat to provide a clear overview of their inhibitory potential.
Mechanism of Action and In Vitro Potency
Both this compound and Epacadostat are potent inhibitors of the IDO1 enzyme. Epacadostat is a well-documented competitive inhibitor that blocks the binding of tryptophan to the active site of the IDO1 enzyme.[1][2] This mechanism of action leads to an increase in tryptophan levels and a decrease in the production of kynurenine. While the specific mechanism of this compound has not been extensively detailed in publicly available literature, its potent inhibitory activity suggests a direct interaction with the IDO1 enzyme.
The following table summarizes the in vitro potency of both compounds based on their half-maximal inhibitory concentration (IC50) values.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | IDO1 | Enzymatic Assay | 127 nM | [3] |
| Epacadostat | IDO1 | Enzymatic Assay | ~70 nM | [4] |
| Human IDO1 | Cell-based Assay (HeLa cells) | ~10 nM | [1] | |
| Mouse IDO1 | Cell-based Assay | 52.4 nM | [1] |
Signaling Pathway of IDO1 Inhibition
The inhibition of IDO1 by compounds like this compound and Epacadostat aims to reverse the immunosuppressive effects mediated by the enzyme. The signaling pathway involves the restoration of tryptophan levels and the reduction of kynurenine, which in turn impacts T-cell function and the overall tumor microenvironment.
Caption: IDO1 enzyme metabolizes tryptophan into kynurenine, leading to immune suppression. IDO1 inhibitors block this process.
Preclinical In Vivo Efficacy
Experimental Protocols
Standard methodologies are employed to evaluate the efficacy of IDO1 inhibitors. Below are generalized protocols for key experiments.
In Vitro IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Caption: Workflow for a typical in vitro IDO1 enzymatic assay.
Methodology:
-
Purified recombinant human IDO1 enzyme is incubated with the test compound (this compound or Epacadostat) at various concentrations.
-
The substrate, L-tryptophan, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the amount of kynurenine produced is quantified. This is often done using high-performance liquid chromatography (HPLC) or a colorimetric assay involving Ehrlich's reagent.[5][6][7]
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined.
Cell-Based IDO1 Inhibition Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
Methodology:
-
Human cancer cells that express IDO1 (e.g., HeLa or SK-OV-3 cells) are cultured in 96-well plates.
-
IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ).
-
The cells are then treated with various concentrations of the test compound.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured to determine the extent of IDO1 inhibition.[8]
-
The IC50 value is calculated based on the reduction in kynurenine production.
In Vivo Tumor Model Studies (Epacadostat)
Animal models are used to evaluate the anti-tumor efficacy of IDO1 inhibitors.
Methodology:
-
Immunocompetent mice are implanted with tumor cells (e.g., B16F10 melanoma).
-
Once tumors are established, mice are treated with the IDO1 inhibitor (e.g., Epacadostat administered orally).
-
Tumor growth is monitored over time and compared to a vehicle-treated control group.
-
At the end of the study, tumors and plasma may be collected to measure kynurenine and tryptophan levels to confirm target engagement.
Comparative Summary
The following diagram illustrates the logical relationship in the evaluation and comparison of this compound and Epacadostat.
Caption: Comparative evaluation framework for IDO1 inhibitors.
Conclusion
Epacadostat is a potent and selective IDO1 inhibitor with well-documented preclinical and clinical data. It effectively inhibits the IDO1 enzyme both in vitro and in vivo, leading to a reduction in kynurenine levels and demonstrating anti-tumor activity in preclinical models.
This compound has emerged as a potent IDO1 inhibitor with a reported in vitro IC50 of 127 nM. However, a comprehensive comparison with Epacadostat is currently limited by the lack of publicly available data on its in vivo efficacy, selectivity profile, and detailed mechanism of action. Further studies are required to fully elucidate the therapeutic potential of this compound and to establish its standing relative to other IDO1 inhibitors like Epacadostat.
Researchers are encouraged to consult the primary literature for detailed experimental conditions and to consider the available data in the context of their specific research needs when selecting an IDO1 inhibitor for their studies.
References
- 1. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the On-Target Effects of Ido1-IN-15: A Comparative Guide
This guide provides a comprehensive comparison of Ido1-IN-15 with other notable Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of its performance based on available experimental data.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1] In the context of oncology, IDO1 is often overexpressed in tumor cells and the tumor microenvironment, leading to tryptophan depletion and the accumulation of immunosuppressive metabolites known as kynurenines.[1] This creates an immune-tolerant environment that allows cancer cells to evade detection and destruction by the immune system.[1]
IDO1 inhibitors aim to counteract this immunosuppressive mechanism by blocking the enzymatic activity of IDO1. This restores local tryptophan levels and reduces kynurenine production, thereby reactivating immune cells, such as T cells, to recognize and attack cancer cells.[1]
Comparative Analysis of IDO1 Inhibitors
This guide focuses on the on-target effects of this compound and compares its potency with two other well-characterized IDO1 inhibitors: Epacadostat and Linrodostat.
Data Presentation: Potency of IDO1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Epacadostat, and Linrodostat, providing a quantitative measure of their potency against the IDO1 enzyme. A lower IC50 value indicates a higher potency.
| Inhibitor | Target | IC50 Value (nM) | Mechanism of Action |
| This compound | IDO1 | 127[2][3][4][5][6][7] | Not specified |
| Epacadostat | IDO1 | 10 - 71.8 | Competitive inhibitor |
| Linrodostat | IDO1 | 1.1 - 1.7 | Irreversible inhibitor |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the on-target effects of IDO1 inhibitors.
Biochemical IDO1 Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Objective: To determine the IC50 value of an inhibitor in a cell-free system.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (e.g., this compound)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the reaction mixture.
-
Prepare serial dilutions of the test compound and add them to the wells of the 96-well plate.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping agent, such as trichloroacetic acid.
-
Measure the production of kynurenine, the product of the IDO1-catalyzed reaction. This can be done by measuring the absorbance at a specific wavelength or by using a fluorogenic developer that reacts with N-formylkynurenine to produce a fluorescent signal.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Activity Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing a more physiologically relevant assessment of a compound's efficacy.
Objective: To determine the cellular potency (EC50) of an inhibitor.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
96-well cell culture plate
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent) or a fluorometric assay kit
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ for 24-48 hours to induce the expression of the IDO1 enzyme.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This is often done by adding a reagent like p-dimethylaminobenzaldehyde (Ehrlich's reagent), which reacts with kynurenine to produce a colored product that can be measured spectrophotometrically. Alternatively, more sensitive fluorometric or mass spectrometry-based methods can be used.
-
Calculate the percentage of inhibition of kynurenine production at each compound concentration and determine the EC50 value.
Mandatory Visualizations
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the immune system.
Caption: IDO1 pathway and the mechanism of its inhibition.
Experimental Workflow for IDO1 Inhibitor Validation
The diagram below outlines the typical experimental workflow for validating the on-target effects of a novel IDO1 inhibitor like this compound.
Caption: Workflow for validating IDO1 inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoleamine 2,3-Dioxygenase (IDO) | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|2126853-17-4|COA [dcchemicals.com]
- 5. This compound|CAS 2126853-17-4|DC Chemicals [dcchemicals.com]
- 6. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 7. This compound I CAS#: 2126853-17-4 I IDO1 inhibitor I InvivoChem [invivochem.com]
A Comparative Guide to IDO1 Expression Analysis via Western Blot Following Inhibitor Treatment
This guide provides a comprehensive comparison of the effects of various Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors on IDO1 protein expression, with a focus on Western blot analysis. This document is intended for researchers, scientists, and drug development professionals working in oncology and immunology.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1][2] In the context of cancer, tumor cells often upregulate IDO1 to create an immunosuppressive microenvironment. This is achieved by depleting tryptophan, which is essential for T-cell proliferation, and by producing kynurenine and its metabolites, which actively suppress T-cell function and promote the generation of regulatory T-cells (Tregs).[1] This mechanism allows cancer cells to evade the host's immune system.[3]
IDO1 inhibitors are a class of therapeutic agents designed to block the enzymatic activity of IDO1, thereby restoring anti-tumor immunity.[4] By inhibiting IDO1, these compounds aim to increase local tryptophan levels and reduce immunosuppressive kynurenine, thus reactivating T-cell-mediated tumor rejection. This guide focuses on analyzing the protein expression of IDO1 itself after treatment with such inhibitors, a crucial step in understanding the cellular response to these drugs.
Comparative Analysis of IDO1 Inhibitor Effects on IDO1 Expression
The following table summarizes the observed effects of different IDO1 inhibitors on the expression level of the IDO1 protein, as determined by Western blot analysis in published studies.
| Inhibitor | Cell Line | Treatment Conditions | Effect on IDO1 Protein Expression | Reference |
| Epacadostat (INCB024360) | SKOV-3 (Ovarian Cancer) | 10⁻³ to 10⁴ nM for 24 hours | Increased expression in a dose-dependent manner (EC₅₀ = 23.83 nM) | [5][6] |
| Epacadostat (INCB024360) | HeLa (Cervical Cancer) | 200 nM for 48 hours (with IFN-γ stimulation) | No significant effect on IFN-γ induced expression | [7] |
| NLG919 | HeLa (Cervical Cancer) | 200 nM for 48 hours (with IFN-γ stimulation) | No significant effect on IFN-γ induced expression | [7] |
| PCC0208009 | HeLa (Cervical Cancer) | 200 nM for 48 hours (with IFN-γ stimulation) | Suppressed IFN-γ induced expression to some extent | [7] |
Experimental Protocols
A detailed protocol for Western blot analysis of IDO1 expression is provided below, based on established methodologies.[8][9][10][11]
Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and treat with the IDO1 inhibitor and/or stimulant (e.g., IFN-γ) for the specified duration.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in pre-cooled radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at approximately 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
Protein Quantification
-
Determine the protein concentration of the lysates using a Bradford assay or a BCA protein assay kit, following the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with a primary antibody specific for IDO1 (e.g., rabbit anti-human IDO1) diluted in blocking buffer overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein, such as β-actin or β-tubulin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the IDO1 band intensity to the corresponding housekeeping protein band intensity.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the IDO1 signaling pathway and the experimental workflow for Western blot analysis.
Caption: IDO1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 7. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Phosphorylated IDO1 (pIDO1) by Western Blotting [bio-protocol.org]
- 9. IDO1 Antibody validation and western blot [bio-protocol.org]
- 10. Detection of IDO expression level by western blot analysis [bio-protocol.org]
- 11. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IDO1 Inhibitor Activity in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical activity of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in various cancer models. As "Ido1-IN-15" is not a publicly documented compound, this guide will focus on the well-characterized inhibitor NTRC 3883-0 and compare its performance against other notable IDO1 inhibitors, Epacadostat and Navoximod (GDC-0919) . The aim is to offer an objective overview supported by experimental data to inform research and development efforts in cancer immunotherapy.
Introduction to IDO1 Inhibition in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, elevated IDO1 activity leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[1][3] This metabolic shift suppresses the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling tumors to evade immune surveillance.[1][2][3] Inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[4]
Comparative Analysis of IDO1 Inhibitors
This section details the preclinical activity of NTRC 3883-0, Epacadostat, and Navoximod across various cancer models. The data is summarized to highlight the biochemical potency, cellular activity, and in vivo efficacy of these inhibitors.
Biochemical and Cellular Activity
The in vitro potency of IDO1 inhibitors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for NTRC 3883-0 and its comparators against human and mouse IDO1, as well as their selectivity against the related enzyme, Tryptophan 2,3-dioxygenase (TDO).
| Inhibitor | Target | IC50 (µM) | Cellular Assay IC50 (µM) | Cell Line |
| NTRC 3883-0 | hIDO1 | 0.027 | 0.11 | HeLa |
| mIDO1 | 0.081 | - | - | |
| hTDO | >100 | - | - | |
| Epacadostat | hIDO1 | 0.002 | 0.075 | HeLa |
| mIDO1 | 0.024 | - | - | |
| hTDO | >100 | - | - | |
| Navoximod (GDC-0919) | hIDO1 | Not specified | Not specified | Not specified |
| PF-06840003 | hIDO1 | 0.41 | 1.8 | HeLa |
| mIDO1 | 1.5 | - | - | |
| hTDO | 140 | - | - |
Data for NTRC 3883-0 and Epacadostat from[5]. Data for PF-06840003 from[6][7].
In Vivo Efficacy in Syngeneic Mouse Models
The anti-tumor activity of IDO1 inhibitors is often evaluated in syngeneic mouse models, where a competent immune system is present. The following table summarizes the in vivo efficacy of NTRC 3883-0 and Epacadostat in a B16F10 melanoma model engineered to overexpress mouse IDO1 (B16F10-mIDO1).
| Inhibitor | Cancer Model | Dosing | Key Findings |
| NTRC 3883-0 | B16F10-mIDO1 Melanoma | 100 mg/kg, b.i.d. | Significantly inhibited tumor growth; Reduced plasma and tumor kynurenine levels.[5][8] |
| Epacadostat | B16F10-mIDO1 Melanoma | 100 mg/kg, b.i.d. | Significantly inhibited tumor growth; Reduced plasma and tumor kynurenine levels.[5][8] |
| Navoximod (GDC-0919) | B16F10 Melanoma (with vaccine) | Not specified | Increased T cell response and improved anti-tumor efficacy when combined with a vaccine.[3] |
| PF-06840003 | Pan02, B16-F10, CT26, MC38, 4T1, Renca | Not specified | Showed significant antitumor activity as monotherapy and synergy in combination with anti-PD-L1 mAb in the CT26 model.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
IDO1-Mediated Immunosuppression Pathway
This diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream effects on the tumor microenvironment.
Caption: IDO1 metabolic pathway and its immunosuppressive effects.
Experimental Workflow for IDO1 Inhibitor Evaluation
This diagram outlines a typical preclinical workflow for assessing the efficacy of a novel IDO1 inhibitor.
Caption: Preclinical evaluation workflow for IDO1 inhibitors.
Comparative Logic of IDO1 Inhibitors
This diagram provides a logical comparison of the key attributes of the discussed IDO1 inhibitors.
Caption: Logical comparison of key IDO1 inhibitor attributes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the characterization of NTRC 3883-0.
IDO1 and TDO Biochemical Assays
-
Enzyme Source: Recombinant human IDO1 (hIDO1), mouse IDO1 (mIDO1), and human TDO (hTDO).
-
Principle: The assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is then converted to kynurenine. The production of kynurenine is monitored by its fluorescence.
-
Procedure:
-
The enzymes are pre-incubated with the test compounds (e.g., NTRC 3883-0, Epacadostat) at various concentrations.
-
The reaction is initiated by the addition of L-tryptophan and necessary co-factors (ascorbic acid, methylene blue, and catalase).
-
After incubation, the reaction is stopped, and the amount of kynurenine produced is quantified by measuring fluorescence (Excitation: 365 nm, Emission: 480 nm).
-
IC50 values are calculated from the dose-response curves.[5]
-
Cellular IDO1 Activity Assay
-
Cell Line: Human cervical cancer cell line (HeLa) known to express IDO1 upon stimulation.
-
Principle: Measures the ability of an inhibitor to block IDO1 activity within a cellular context.
-
Procedure:
-
HeLa cells are seeded in 96-well plates and stimulated with interferon-gamma (IFNγ) to induce IDO1 expression.
-
The cells are then treated with the test compounds at various concentrations in the presence of L-tryptophan.
-
After incubation, the supernatant is collected, and the kynurenine concentration is measured using a colorimetric method involving p-dimethylaminobenzaldehyde.
-
IC50 values are determined from the resulting dose-response curves.[5]
-
Syngeneic Mouse Model for In Vivo Efficacy
-
Animal Model: C57BL/6 mice.
-
Tumor Model: Subcutaneous implantation of B16F10 melanoma cells engineered to overexpress mouse IDO1 (B16F10-mIDO1).
-
Treatment: Once tumors are established, mice are treated orally with the IDO1 inhibitor (e.g., 100 mg/kg NTRC 3883-0 or Epacadostat, twice daily) or vehicle control.
-
Endpoints:
Conclusion
The preclinical data presented in this guide demonstrate that NTRC 3883-0 is a potent and selective IDO1 inhibitor with comparable in vitro and in vivo activity to the well-established inhibitor, Epacadostat. Both compounds effectively inhibit IDO1, leading to a reduction in kynurenine levels and subsequent inhibition of tumor growth in a relevant preclinical cancer model. Navoximod and PF-06840003 also show promise in preclinical settings, particularly in combination with other immunotherapies. This comparative analysis provides a valuable resource for researchers in the field of cancer immunotherapy, highlighting the key characteristics of these IDO1 inhibitors and providing a foundation for further investigation and development.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Head-to-Head Study: Ido1-IN-15 vs. Linrodostat in IDO1 Inhibition
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint inhibitor, playing a pivotal role in tumor immune evasion. This has led to the development of small molecule inhibitors targeting this enzyme, with the goal of restoring anti-tumor immunity. This guide provides a detailed comparison of two such inhibitors, Ido1-IN-15 and linrodostat (BMS-986205), based on available preclinical data. While direct head-to-head studies are not publicly available, this document compiles and contrasts their known properties to aid researchers in the field.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and linrodostat, focusing on their in vitro potency. It is important to note that the data for linrodostat is more extensive, reflecting its progression into clinical trials.
| Inhibitor | Reported IC50 | Assay System |
| This compound | 127 nM[1] | Not specified |
| Linrodostat | 1.1 nM[2][3][4] | IDO1-expressing HEK293 cells |
| 1.7 nM[2] | HeLa cells | |
| ~9.5 nM[5] | SKOV-3 cells |
Table 1: In Vitro Potency (IC50) of this compound and Linrodostat
| Inhibitor | Selectivity Data |
| This compound | Data not available |
| Linrodostat | No significant inhibition of TDO2 (IC50 > 2000 nM)[2] |
Table 2: Selectivity Profile
| Inhibitor | In Vivo Efficacy Data |
| This compound | Data not available |
| Linrodostat | Data from preclinical and clinical studies available, demonstrating pharmacodynamic activity[6] |
Table 3: In Vivo Efficacy
Mechanism of Action
Both this compound and linrodostat are inhibitors of the IDO1 enzyme. IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[7] By inhibiting IDO1, these molecules aim to reverse the immunosuppressive tumor microenvironment created by tryptophan depletion and the accumulation of kynurenine metabolites.[7]
Linrodostat is described as a selective and irreversible inhibitor of IDO1.[2][3] The mechanism of this compound is stated to be a potent IDO1 inhibitor, with one source suggesting it has comparable in vitro potency to epacadostat.[1]
Experimental Protocols
Detailed experimental protocols for the cited data are not fully available in the public domain. However, a general methodology for assessing IDO1 inhibition via a cell-based kynurenine assay is described below. This protocol is representative of the type of experiment used to determine the IC50 values presented.
Cell-Based IDO1 Inhibition Assay (General Protocol):
-
Cell Culture: Human tumor cells known to express IDO1 upon stimulation, such as HeLa or SKOV-3 cells, are cultured in appropriate media.
-
IDO1 Induction: Cells are treated with interferon-gamma (IFNγ) to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: The induced cells are then treated with a range of concentrations of the test inhibitor (e.g., this compound or linrodostat).
-
Incubation: The cells are incubated for a defined period to allow for tryptophan catabolism.
-
Kynurenine Measurement: The supernatant from the cell cultures is collected, and the concentration of kynurenine, the product of IDO1 activity, is measured. This is often done using a colorimetric assay involving Ehrlich's reagent or by LC-MS.
-
IC50 Determination: The kynurenine concentrations are plotted against the inhibitor concentrations, and the IC50 value (the concentration of inhibitor that reduces IDO1 activity by 50%) is calculated using a suitable curve-fitting model.[5]
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: IDO1 Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
Caption: Logical Relationship of IDO1 Inhibitors.
Conclusion
Based on the currently available data, linrodostat appears to be a more potent and better-characterized IDO1 inhibitor than this compound. Linrodostat has demonstrated high potency in multiple cell-based assays and has advanced into clinical development. The publicly available information on this compound is limited, with a reported IC50 of 127 nM. To enable a more comprehensive and direct comparison, further studies detailing the in vivo efficacy, pharmacokinetic profile, and selectivity of this compound are required. Researchers are encouraged to consider the different stages of development and the depth of available data when evaluating these two compounds for their research needs.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ido1-IN-15
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of Ido1-IN-15, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor used in cancer research. Adherence to these guidelines is critical for protecting personnel and the environment.
Hazard Identification and Safety Precautions
Potential Hazards:
-
Harmful if swallowed: Acute oral toxicity is a potential risk.[1]
-
Very toxic to aquatic life with long-lasting effects: This highlights the environmental hazard associated with the compound.[1]
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Safety goggles with side-shields are mandatory.[1]
-
Hand Protection: Chemical-resistant protective gloves are required.[1]
-
Skin and Body Protection: An impervious lab coat or other protective clothing should be worn.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[1]
Storage and Handling
Proper storage is crucial for maintaining the integrity of this compound and ensuring safety.
| Condition | Temperature | Duration |
| Powder | -20°C | As specified by the manufacturer |
| In Solvent | -80°C | Up to 6 months[2][3] |
Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use only in well-ventilated areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedures
The primary disposal method for this compound and its containers is through an approved waste disposal plant.[1][4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any grossly contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous chemical waste container.
-
Liquid Waste: Collect solutions of this compound and any contaminated solvents in a separate, clearly labeled hazardous chemical waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines for chemical containers.
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other PPE as hazardous waste in accordance with your institution's safety protocols.
2. Spill Management:
-
In the event of a spill, collect the spillage.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in the designated solid hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.
-
Clean the spill area thoroughly.
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound solid waste," "this compound in DMSO").
-
Keep waste containers tightly sealed and store them in a cool, well-ventilated, and designated hazardous waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ido1-IN-15
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ido1-IN-15. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the SDS for the structurally similar compound, IDO1-IN-14, and general best practices for handling chemical reagents in a laboratory setting.[1] Users should always perform a risk assessment and consult their institution's safety office before handling any new chemical.
Hazard Identification and Classification
Based on the data for IDO1-IN-14, this compound should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or aerosols.[1] |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) should be worn.[1] |
| Skin and Body Protection | Impervious clothing (Laboratory coat) | To prevent skin contact.[1] |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder outside of a ventilated enclosure to avoid dust and aerosol formation.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for laboratory safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
Ensure that a safety shower and eye wash station are readily accessible.[1]
-
Before starting, gather all necessary materials and PPE.
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
3. Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
For long-term storage, it is recommended to store the powder at -20°C and solutions in a solvent at -80°C.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
-
Dispose of contents and the container to an approved waste disposal plant.[1]
-
Avoid release to the environment and collect any spillage.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Context and Protocols
This compound is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is the rate-limiting step in the catabolism of tryptophan.[3][4] IDO1 is a key immunomodulatory enzyme, and its inhibition is a therapeutic strategy in oncology to overcome tumor-induced immune suppression.[4][5]
General Experimental Protocol: IDO1 Enzyme Activity Assay
The following is a generalized protocol for assessing the inhibitory activity of compounds like this compound on IDO1.
-
Reagents and Materials:
-
Recombinant human IDO1 protein
-
L-tryptophan (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[6]
-
Cofactors and additives (e.g., methylene blue, ascorbic acid, catalase)[6]
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction termination solution (e.g., trichloroacetic acid)[6]
-
96-well plates
-
Incubator
-
Detection instrument (e.g., HPLC, spectrophotometer)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-tryptophan, and other necessary cofactors.
-
Add the test inhibitor (this compound) at various concentrations to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the recombinant IDO1 protein to the wells.
-
Incubate the plate at 37°C for a specified period (e.g., 15-60 minutes).[6][7]
-
Stop the reaction by adding a termination solution.
-
Measure the product of the reaction, kynurenine, using a suitable detection method such as HPLC or a colorimetric assay.[6][8]
-
Calculate the inhibitory activity of this compound by comparing the amount of product formed in the presence of the inhibitor to a control without the inhibitor.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. IDO1-IN-14|MSDS [dcchemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
